molecular formula C19H20F3NO B15576419 SKF 10810 CAS No. 18139-33-8

SKF 10810

Numéro de catalogue: B15576419
Numéro CAS: 18139-33-8
Poids moléculaire: 335.4 g/mol
Clé InChI: WRNDGAGUUNVEEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SKF 10810 is a useful research compound. Its molecular formula is C19H20F3NO and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

18139-33-8

Formule moléculaire

C19H20F3NO

Poids moléculaire

335.4 g/mol

Nom IUPAC

N,N-dimethyl-3-[2-(trifluoromethyl)-9H-xanthen-9-yl]propan-1-amine

InChI

InChI=1S/C19H20F3NO/c1-23(2)11-5-7-14-15-6-3-4-8-17(15)24-18-10-9-13(12-16(14)18)19(20,21)22/h3-4,6,8-10,12,14H,5,7,11H2,1-2H3

Clé InChI

WRNDGAGUUNVEEO-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of SKF-10810

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no publicly documented information for a compound specifically designated as SKF-10810. Extensive searches of chemical and pharmacological databases, as well as the broader scientific literature, have not yielded any data regarding the synthesis, biological activity, or mechanism of action of a compound with this identifier.

It is possible that SKF-10810 represents one of the following scenarios:

  • An internal, unpublished compound designation: Pharmaceutical and research organizations often use internal codes for compounds during early-stage development. These compounds may not be publicly disclosed if they do not advance to later stages of research or clinical trials.

  • A typographical error or an incorrect designation: The "SKF" prefix was commonly used by the pharmaceutical company Smith, Kline & French for their compounds. It is possible that the numerical portion of the identifier is inaccurate. There are numerous other well-characterized SKF compounds with diverse mechanisms of action.

  • A compound with limited or obscure publication: The information may exist in a non-digitized or difficult-to-access source. However, given the comprehensive nature of modern scientific databases, this is highly unlikely for a compound with a specific alphanumeric designation.

Due to the absence of any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways for SKF-10810.

Should an alternative or correct designation for this compound be available, a detailed analysis of its mechanism of action could be provided. For illustrative purposes, had information been available, the following sections would have been populated with the relevant data and diagrams as per the user's request.

Molecular Target and Pharmacological Profile (Hypothetical Example)

This section would typically detail the primary molecular target(s) of the compound. For instance, it might describe its interaction with a specific receptor, enzyme, or ion channel.

Table 1: In Vitro Pharmacological Profile of SKF-10810 (Hypothetical Data)
TargetAssay TypeSpeciesKi (nM)IC50 (nM)EC50 (nM)% Efficacy
Receptor XRadioligand BindingHuman15.2
Receptor XcAMP AccumulationRat45.885% (Agonist)
Enzyme YEnzymatic ActivityMouse120.5

Signaling Pathways (Hypothetical Example)

This section would elucidate the downstream signaling cascades modulated by the compound upon binding to its target.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SKF10810 SKF-10810 ReceptorX Receptor X SKF10810->ReceptorX Binds G_Protein G-Protein ReceptorX->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Start Prepare Reagents Incubate Incubate Membranes, [3H]-ligand, & SKF-10810 Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Count->Analyze

An In-Depth Technical Guide to 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP 35348)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 3-Aminopropyl(diethoxymethyl)phosphinic acid, also known as CGP 35348. This compound is a selective antagonist of the GABA-B receptor, a key G-protein coupled receptor in the central nervous system. This document consolidates critical data on its physicochemical properties, outlines its mechanism of action, and provides detailed experimental protocols for its application in neuroscience research. The information is presented to support further investigation and application of this important pharmacological tool.

Chemical Structure and Properties

3-Aminopropyl(diethoxymethyl)phosphinic acid is a phosphinic acid derivative and a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). Its chemical structure is characterized by a propyl amine group, a central phosphorus atom, and a diethoxymethyl group.

IUPAC Name: 3-aminopropyl(diethoxymethyl)phosphinic acid[1]

Synonyms: CGP 35348, P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid[2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 3-Aminopropyl(diethoxymethyl)phosphinic acid is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C8H20NO4P[3]
Molecular Weight 225.22 g/mol [1][3]
CAS Number 123690-79-9[1]
Appearance White solid[4]
Solubility Soluble in water to 100 mM[3][5]
IC50 34 µM (for GABA-B receptor)[3][5][6]
pA2 5.38 (in rat anococcygeus muscle)[7]
InChI 1S/C8H20NO4P/c1-3-12-8(13-4-2)14(10,11)7-5-6-9/h8H,3-7,9H2,1-2H3,(H,10,11)[1][2]
InChIKey QIIVUOWTHWIXFO-UHFFFAOYSA-N[1][2]
Canonical SMILES CCOP(CCCN)(O)(C(OCC)OCC)=O[1]

Mechanism of Action: GABA-B Receptor Antagonism

3-Aminopropyl(diethoxymethyl)phosphinic acid acts as a selective and competitive antagonist at GABA-B receptors.[5][8] GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA.[8]

The mechanism of action involves the binding of CGP 35348 to the GABA-B receptor, which prevents the endogenous ligand GABA from binding and activating the receptor.[8] This blockade of GABA-B receptor activation leads to a reduction in the downstream signaling cascade, which normally involves the inhibition of adenylyl cyclase and the modulation of ion channels.[8] By preventing the inhibitory effects of GABA, CGP 35348 can increase neuronal excitability.[8]

Signaling Pathway

The following diagram illustrates the signaling pathway of a GABA-B receptor and the point of intervention for an antagonist like 3-Aminopropyl(diethoxymethyl)phosphinic acid.

GABAB_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor GABA->GABAB_R Binds & Activates Antagonist CGP 35348 (Antagonist) Antagonist->GABAB_R Binds & Blocks G_Protein G-protein (Gi/o) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_channel K+ Channel (GIRK) G_Protein->K_channel Opens Ca_channel Ca2+ Channel G_Protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion K+ K_channel->K_ion Efflux Ca_ion_in Ca2+ Ca_channel->Ca_ion_in Influx Ca_ion_out Ca_ion_out->Ca_channel

Caption: GABA-B receptor signaling and antagonist action.

Experimental Protocols

The following are representative protocols for the use of 3-Aminopropyl(diethoxymethyl)phosphinic acid in common experimental paradigms. These should be adapted based on specific experimental needs and institutional guidelines.

In Vivo Administration for Behavioral Studies in Rodents

This protocol describes the intraperitoneal administration of CGP 35348 to assess its effects on behavior.

Objective: To investigate the in vivo effects of GABA-B receptor blockade on a specific behavioral measure (e.g., locomotor activity, anxiety, learning and memory).

Materials:

  • 3-Aminopropyl(diethoxymethyl)phosphinic acid (CGP 35348)

  • Sterile saline solution (0.9% NaCl)

  • Experimental animals (e.g., male Wistar rats or C57BL/6 mice)

  • Appropriate behavioral testing apparatus

  • Syringes and needles for injection

Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, dissolve CGP 35348 in sterile saline to the desired concentration. For example, to achieve a dose of 100 mg/kg in a 250g rat with an injection volume of 1 ml/kg, prepare a 25 mg/ml solution.

    • Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary. Prepare a vehicle control solution of sterile saline.

  • Animal Handling and Acclimation:

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Handle animals for several days prior to the experiment to acclimate them to the injection procedure.

    • On the day of testing, allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Administration:

    • Weigh each animal to determine the precise injection volume.

    • Administer CGP 35348 or vehicle via intraperitoneal (i.p.) injection. Doses used in published studies range from 10 mg/kg to 500 mg/kg.[9][10]

    • The timing of administration relative to the behavioral test will depend on the specific research question and the known pharmacokinetics of the compound. A common pre-treatment time is 30 minutes.

  • Behavioral Testing:

    • Following the pre-treatment period, place the animal in the behavioral apparatus and record the relevant parameters according to the specific test protocol (e.g., distance traveled in an open field, time spent in the open arms of an elevated plus maze).

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the effects of CGP 35348 with the vehicle control group.

In Vitro Electrophysiology in Brain Slices

This protocol outlines the use of CGP 35348 in whole-cell patch-clamp recordings from neurons in acute brain slices to study its effects on synaptic transmission.

Objective: To characterize the effect of GABA-B receptor antagonism on synaptic potentials or currents.

Materials:

  • 3-Aminopropyl(diethoxymethyl)phosphinic acid (CGP 35348)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular recording solution

  • Brain slicing and recording equipment (vibratome, microscope, amplifier, etc.)

  • Experimental animals (e.g., young adult rats or mice)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of CGP 35348 in water or aCSF at a high concentration (e.g., 100 mM).

    • On the day of the experiment, dilute the stock solution into the recording aCSF to the final desired working concentration (e.g., 10-100 µM).[8][11]

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.

    • Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.

    • Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Establish a whole-cell patch-clamp recording from a target neuron.

    • Record baseline synaptic activity (e.g., evoked inhibitory postsynaptic potentials, IPSPs) for a stable period.

  • Drug Application:

    • Switch the perfusion to aCSF containing the desired concentration of CGP 35348.

    • Continue recording to observe the effect of the antagonist on the synaptic response. A reduction or block of the slow, late component of the IPSP is expected.

  • Washout:

    • Switch the perfusion back to the control aCSF to observe any reversal of the drug effect.

  • Data Analysis:

    • Analyze the recorded traces to quantify changes in the amplitude, duration, or other parameters of the synaptic response before, during, and after drug application.

Synthesis

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., Phosphorous Halide, Protected Aminopropanol) Step1 Phosphonylation Reaction (e.g., Michaelis-Arbuzov) Start->Step1 Intermediate1 Phosphonate Intermediate Step1->Intermediate1 Step2 Introduction of Diethoxymethyl Group Intermediate1->Step2 Intermediate2 Protected Phosphinic Acid Ester Step2->Intermediate2 Step3 Deprotection & Hydrolysis Intermediate2->Step3 Final 3-Aminopropyl(diethoxymethyl)phosphinic Acid Step3->Final

Caption: Generalized synthetic workflow for phosphinic acids.

Conclusion

3-Aminopropyl(diethoxymethyl)phosphinic acid (CGP 35348) is a valuable pharmacological tool for the study of GABA-B receptor function. Its selectivity and ability to cross the blood-brain barrier make it suitable for a wide range of in vivo and in vitro applications. This guide has provided a consolidated resource of its chemical properties, mechanism of action, and representative experimental protocols to aid researchers in its effective use. Further research into the synthesis and therapeutic potential of this and related compounds is warranted.

References

Synthesis Pathway of SKF 10810: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide to a plausible synthesis pathway for SKF 10810, a thio-substituted imidazole (B134444) derivative. Due to the limited public information available for a compound explicitly named "this compound," this guide details the synthesis of a structurally representative molecule, 1-(4-isobutoxyphenyl)-3-(2-pyridyl)thio-1H-imidazole. The synthesis is presented as a multi-step process commencing from commercially available starting materials. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, tabulated data, and process visualizations to facilitate understanding and replication.

Introduction

The overall synthetic strategy involves a two-stage process:

  • Synthesis of the key intermediate: 1-(4-isobutoxyphenyl)-1H-imidazole-2-thiol.

  • S-arylation of the intermediate to yield the final target compound.

This guide provides detailed experimental procedures for each step, along with visualizations of the synthetic pathway and logical workflow.

Overall Synthesis Pathway

The synthesis commences with the preparation of an aryl isothiocyanate from the corresponding aniline. This is followed by the construction of the imidazole-2-thiol ring system. The final step involves a copper-catalyzed cross-coupling reaction to introduce the pyridylthio moiety.

Synthesis_Pathway A 4-Isobutoxyaniline (B1309754) B 4-Isobutoxyphenyl isothiocyanate A->B Thiophosgene (B130339) C N-(4-isobutoxyphenyl)-N'-(2,2-diethoxyethyl)thiourea B->C Aminoacetaldehyde diethyl acetal (B89532) D 1-(4-Isobutoxyphenyl)-1H-imidazole-2-thiol C->D Acid-catalyzed cyclization F 1-(4-Isobutoxyphenyl)-3-(2-pyridyl)thio-1H-imidazole (Target Molecule) D->F Ullmann Coupling E 2-Chloropyridine (B119429) E->F

Figure 1: Overall synthesis pathway for the target molecule.

Experimental Protocols

Stage 1: Synthesis of 1-(4-Isobutoxyphenyl)-1H-imidazole-2-thiol

This stage involves three steps: the synthesis of the isothiocyanate, formation of the thiourea (B124793) derivative, and the final cyclization to the imidazole-2-thiol.

This procedure details the conversion of 4-isobutoxyaniline to the corresponding isothiocyanate using thiophosgene.

Experimental Protocol:

A solution of 4-isobutoxyaniline (1.0 eq) in dichloromethane (B109758) (DCM) is added dropwise to a stirred solution of thiophosgene (1.1 eq) in DCM at 0-5 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4-isobutoxyphenyl isothiocyanate.

ParameterValue
Reactants 4-Isobutoxyaniline, Thiophosgene
Solvent Dichloromethane (DCM)
Temperature 0-5 °C initially, then room temperature
Reaction Time 12 hours
Purification Column Chromatography
Yield ~90% (Representative)

Table 1: Reaction parameters for the synthesis of 4-Isobutoxyphenyl isothiocyanate.

This step involves the reaction of the synthesized isothiocyanate with aminoacetaldehyde diethyl acetal.[1]

Experimental Protocol:

To a solution of 4-isobutoxyphenyl isothiocyanate (1.0 eq) in ethanol (B145695), aminoacetaldehyde diethyl acetal (1.05 eq) is added. The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure to yield the crude N,N'-aryldiethoxyethylthiourea derivative, which can be used in the next step without further purification.[1]

ParameterValue
Reactants 4-Isobutoxyphenyl isothiocyanate, Aminoacetaldehyde diethyl acetal
Solvent Ethanol
Temperature Room temperature
Reaction Time 24 hours
Purification None (used directly in the next step)
Yield Quantitative (assumed)

Table 2: Reaction parameters for the synthesis of the thiourea intermediate.

This final step of the first stage involves the acid-catalyzed cyclization of the thiourea derivative.[1]

Experimental Protocol:

The crude N-(4-isobutoxyphenyl)-N'-(2,2-diethoxyethyl)thiourea from the previous step is dissolved in a mixture of ethanol and concentrated hydrochloric acid (10:1 v/v). The solution is heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford 1-(4-isobutoxyphenyl)-1H-imidazole-2-thiol.

ParameterValue
Reactant N-(4-isobutoxyphenyl)-N'-(2,2-diethoxyethyl)thiourea
Reagents Concentrated Hydrochloric Acid, Sodium Bicarbonate
Solvent Ethanol
Temperature Reflux
Reaction Time 4 hours
Purification Filtration and washing
Yield ~85% (Representative)

Table 3: Reaction parameters for the synthesis of the imidazole-2-thiol intermediate.

Stage1_Workflow cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2 & 3: Imidazole-2-thiol Synthesis A 4-Isobutoxyaniline + Thiophosgene in DCM B Reaction at 0-5°C, then RT for 12h A->B C Solvent Evaporation B->C D Column Chromatography C->D E 4-Isobutoxyphenyl isothiocyanate D->E F Isothiocyanate + Aminoacetaldehyde diethyl acetal in EtOH G Stir at RT for 24h F->G H Thiourea Intermediate (crude) G->H I Add HCl/EtOH, Reflux 4h H->I J Neutralize with NaHCO3 I->J K Filter and Dry J->K L 1-(4-Isobutoxyphenyl)-1H-imidazole-2-thiol K->L

Figure 2: Experimental workflow for Stage 1.
Stage 2: Synthesis of 1-(4-Isobutoxyphenyl)-3-(2-pyridyl)thio-1H-imidazole

This stage describes the copper-catalyzed S-arylation of the imidazole-2-thiol intermediate with 2-chloropyridine, a process analogous to the Ullmann condensation.

Experimental Protocol:

A mixture of 1-(4-isobutoxyphenyl)-1H-imidazole-2-thiol (1.0 eq), 2-chloropyridine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated at 120 °C under a nitrogen atmosphere for 24 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 1-(4-isobutoxyphenyl)-3-(2-pyridyl)thio-1H-imidazole.

ParameterValue
Reactants 1-(4-Isobutoxyphenyl)-1H-imidazole-2-thiol, 2-Chloropyridine
Catalyst Copper(I) Iodide (CuI)
Base Potassium Carbonate (K2CO3)
Solvent Dimethylformamide (DMF)
Temperature 120 °C
Atmosphere Nitrogen
Reaction Time 24 hours
Purification Column Chromatography
Yield ~70% (Representative)

Table 4: Reaction parameters for the S-arylation step.

Stage2_Workflow A Combine Imidazole-2-thiol, 2-Chloropyridine, CuI, and K2CO3 in DMF B Heat at 120°C under N2 for 24h A->B C Workup: - Dilute with water - Extract with Ethyl Acetate - Wash with brine - Dry and concentrate B->C D Column Chromatography C->D E Target Molecule D->E

Figure 3: Experimental workflow for Stage 2.

Conclusion

This technical guide has detailed a plausible and robust synthetic pathway for 1-(4-isobutoxyphenyl)-3-(2-pyridyl)thio-1H-imidazole, a representative molecule for the compound designated this compound. The synthesis is based on well-established chemical principles and provides detailed experimental protocols and parameters that can be adapted by researchers in the field. The provided visualizations of the synthesis pathway and experimental workflows are intended to facilitate a clear understanding of the entire process. This guide serves as a valuable resource for the synthesis of this and structurally related thio-substituted imidazole compounds for further research and development.

References

The Obscure History of SKF 10810: A Glimpse into a Forgotten GABAA Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Philadelphia, PA - The annals of pharmaceutical research are replete with compounds that, despite showing initial promise, never emerged from the laboratory into widespread scientific discourse. One such enigmatic molecule is SKF 10810, a compound developed by Smith, Kline & French (SKF) Laboratories, now a part of GSK.[1][2] Identified as a Gamma-Aminobutyric Acid type A (GABA-A) receptor antagonist, this compound represents a piece of a larger puzzle in the exploration of the central nervous system's inhibitory pathways. However, a comprehensive history and detailed technical profile of this compound remain largely absent from public scientific literature, precluding the creation of an in-depth technical guide.

Available information identifies this compound by its chemical name, 9-(3-dimethylaminopropyl)-2-trifluoromethylxanthene , with the Chemical Abstracts Service (CAS) Registry Number 22196-65-2 .[3] Pharmacological data is sparse, with a single reported value for its half-maximal effective concentration (EC50) of 4.3 μM for its antagonistic activity at the GABA-A receptor.[3] This positions it as a moderately potent antagonist. Its proposed mechanism of action involves blocking the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, which could theoretically lead to antidepressant effects by disinhibiting the brain's reward pathways.[3][4][5][6][7][8]

The lack of accessible primary literature makes it impossible to construct a detailed technical whitepaper as requested. Key elements such as comprehensive quantitative data for comparative tables, specific experimental protocols, and detailed signaling pathway information are absent from the public record. Without access to internal research and development archives from the former Smith, Kline & French, the full story of this compound and the rationale for its apparent discontinuation in development remain unknown.

Limited Available Data:

ParameterValueSource
Chemical Name9-(3-dimethylaminopropyl)-2-trifluoromethylxantheneMedChemExpress
CAS Number22196-65-2MedChemExpress
Molecular FormulaC19H20F3NOMedChemExpress
Mechanism of ActionGABA-A Receptor AntagonistMedChemExpress[3]
EC504.3 μMMedChemExpress[3]

Hypothetical Signaling Pathway of a GABAA Antagonist

While specific data for this compound is unavailable, a generalized signaling pathway for a GABAA receptor antagonist can be visualized. The GABAA receptor is a ligand-gated ion channel that, upon binding GABA, allows chloride ions to enter the neuron, causing hyperpolarization and inhibiting the firing of an action potential. A competitive antagonist like this compound would bind to the receptor at or near the GABA binding site, preventing GABA from binding and thereby blocking this inhibitory chloride influx. This "disinhibition" would make the neuron more likely to fire an action potential in response to excitatory stimuli.

GABAA_Antagonist_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA GABAAR GABAA Receptor GABA_vesicle->GABAAR GABA release (blocked by antagonist) Chloride_Channel Cl- Channel (Closed) GABAAR->Chloride_Channel Prevents Opening Neuron_State Resting Membrane Potential (No Hyperpolarization) Chloride_Channel->Neuron_State No Cl- Influx SKF10810 This compound (Antagonist) SKF10810->GABAAR Binds to Receptor

Generalized action of a GABAA antagonist like this compound.

References

The Biological Target of SKF 10810: An In-depth Technical Guide to the Cysteinyl Leukotriene Receptor 1 (CysLT1R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cysteinyl leukotrienes (CysLTs) — LTC4, LTD4, and LTE4 — are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1] They exert their effects by binding to specific G-protein coupled receptors (GPCRs), with the CysLT1R being a key mediator of bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[1][2] SKF compounds like pobilukast (B218140) are competitive antagonists at this receptor, mitigating the downstream inflammatory cascade.[3]

Core Target: Cysteinyl Leukotriene Receptor 1 (CysLT1R)

The primary biological target for the SKF 10810 series of compounds is the CysLT1R. This has been established through pharmacological studies of the representative compound, pobilukast (SK&F 104353).

Mechanism of Action

Pobilukast acts as a potent and selective competitive antagonist of the CysLT1 receptor.[3] This means it binds to the same site on the receptor as the endogenous ligands (LTD4, LTC4, and LTE4) but does not activate the receptor. By occupying the binding site, it prevents the CysLTs from initiating the intracellular signaling cascade that leads to inflammatory responses. In human bronchus, pobilukast effectively antagonizes contractions induced by LTC4, LTD4, and LTE4, demonstrating its role in blocking the pathological effects of these mediators in the airways.[3]

Quantitative Data: Receptor Binding and Functional Antagonism

The following tables summarize the quantitative data for the interaction of pobilukast (SK&F 104353) with the CysLT1 receptor.

Compound Assay Type Tissue/System Parameter Value Reference
SK&F 104353 (Pobilukast)Functional Antagonism (LTD4-induced contraction)Isolated Guinea Pig TracheapA28.6[3]
SK&F 104353 (Pobilukast)Functional Antagonism (LTC4-induced contraction)Isolated Human BronchuspKB8.0 - 8.4[3]
SK&F 104353 (Pobilukast)Functional Antagonism (LTE4-induced contraction)Isolated Guinea Pig TracheapKB> 8.9[3]
SK&F 104353 (Pobilukast)Functional Antagonism (LTE4-induced contraction)Isolated Human BronchuspKB> 8.2[3]

Note: pA2 and pKB values are measures of antagonist potency. A higher value indicates greater potency.

Signaling Pathways

Activation of the CysLT1R by its agonists initiates a signaling cascade through the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in smooth muscle contraction and other pro-inflammatory responses.

CysLT1R_Signaling_Pathway LTD4 LTD4/LTC4/LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds Gq Gq Protein CysLT1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC SMC Smooth Muscle Contraction Ca_release->SMC Inflammation Inflammatory Responses PKC->Inflammation SKF10810 This compound (Pobilukast) SKF10810->CysLT1R Blocks

CysLT1 Receptor Signaling Pathway and Antagonism by this compound series.

Experimental Protocols

The characterization of CysLT1R antagonists like pobilukast typically involves radioligand binding assays and in vitro functional assays.

Radioligand Binding Assay Protocol (General)

This protocol is a generalized procedure for determining the binding affinity of a compound to the CysLT1R using a radiolabeled ligand (e.g., [3H]LTD4).

1. Membrane Preparation:

  • Tissues or cells expressing CysLT1R (e.g., human or guinea pig lung) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • For saturation binding, increasing concentrations of the radioligand are added to the membrane preparation.

  • For competition binding, a fixed concentration of the radioligand is incubated with increasing concentrations of the unlabeled competitor (e.g., pobilukast).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1R ligand.

  • The plates are incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • For saturation binding, the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.

  • For competition binding, the IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (from CysLT1R-expressing cells/tissue) start->prep incubation Incubation (Membranes + Radioligand ± Competitor) prep->incubation filtration Vacuum Filtration (Separates bound from free ligand) incubation->filtration wash Wash Filters filtration->wash count Scintillation Counting (Measures radioactivity) wash->count analysis Data Analysis (Calculate Kd, Bmax, Ki) count->analysis end End analysis->end

Generalized workflow for a radioligand binding assay.
In Vitro Functional Assay: Isolated Tissue Contraction

This protocol assesses the functional antagonism of a compound on CysLT-induced smooth muscle contraction.

1. Tissue Preparation:

  • Tracheal or bronchial smooth muscle strips are dissected from an appropriate species (e.g., guinea pig, human).

  • The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

2. Contraction Measurement:

  • The tissues are connected to isometric force transducers to record changes in muscle tension.

  • A baseline tension is applied, and the tissues are allowed to equilibrate.

3. Experimental Procedure:

  • A cumulative concentration-response curve to a CysLT agonist (e.g., LTD4) is generated to establish a control response.

  • The tissues are then washed and incubated with the antagonist (e.g., pobilukast) for a defined period.

  • A second cumulative concentration-response curve to the CysLT agonist is then performed in the presence of the antagonist.

4. Data Analysis:

  • The contractile responses are measured and plotted against the agonist concentration.

  • The potency of the antagonist is determined by the rightward shift of the concentration-response curve.

  • The pA2 or pKB value is calculated to quantify the antagonist's potency.

Conclusion

The biological target of the this compound series of compounds is the CysLT1 receptor. As demonstrated by the representative compound pobilukast (SK&F 104353), these molecules act as potent and selective competitive antagonists of this receptor. By blocking the binding of cysteinyl leukotrienes, they inhibit the downstream signaling pathways responsible for the pro-inflammatory and bronchoconstrictive effects seen in diseases like asthma. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working in this therapeutic area.

References

The Inquiry Into SKF 10810: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth investigation into the scientific literature and chemical databases for solubility and stability data on a compound identified as "SKF 10810" has revealed that this designation does not correspond to a known chemical entity. Instead, evidence strongly suggests that "this compound" is a product identifier for an industrial component, likely a bearing, manufactured by the Swedish company SKF, a leading global supplier of bearings, seals, and related technologies.

For researchers, scientists, and drug development professionals, the distinction between a chemical compound and an industrial part is critical. The request for a technical guide on the solubility and stability of "this compound" presupposes its existence as a molecule with specific chemical and physical properties relevant to pharmaceutical or laboratory research. However, extensive searches have yielded no such data.

Numerous searches in scientific databases and chemical vendor catalogs for "this compound" as a chemical compound have been unfruitful. In contrast, searches for this term in relation to industrial parts consistently point to products manufactured by SKF. For instance, product codes such as "61810" refer to specific types of ball bearings.[1] It is highly probable that "this compound" falls into a similar category of product nomenclature.

While SKF does lend its name to certain chemical compounds used in research, these are typically designated with a hyphenated numerical suffix, such as SKF-81297 or SKF-96365.[2][3][4] These compounds are identifiable in chemical databases like PubChem and have associated scientific literature detailing their properties and mechanisms of action. The identifier "this compound" does not follow this established naming convention for their chemical entities and is absent from these critical scientific resources.

Given the available evidence, it is concluded that a technical guide on the solubility and stability of "this compound" as a chemical compound cannot be produced. The query appears to be based on a misidentification of a product number as a chemical identifier. Researchers seeking information on chemical compounds for drug development or other scientific applications are advised to verify the correct nomenclature and consult appropriate chemical databases. For information regarding SKF products, such as bearings or seals, it is recommended to consult the manufacturer's official documentation and product specifications.

References

Unraveling SKF 10810: A Technical Guide to a Putative GABAA Receptor Antagonist for Neuroscientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the neuroactive compound SKF 10810 for research applications have revealed a likely misidentification in its designation. Extensive database searches indicate that this compound is not a recognized GABAA receptor antagonist. However, the "SKF" designation has been historically associated with a range of neuroactive compounds developed by Smith, Kline & French. This guide presents a detailed overview of prominent SKF-designated compounds that modulate the GABAergic system, which may be the intended subject of interest.

This technical guide is tailored for researchers, scientists, and drug development professionals, providing in-depth information on the procurement, experimental application, and mechanistic understanding of key SKF-related neuroactive compounds.

I. Overview of SKF-Designated GABAergic Modulators

While "this compound" remains elusive, research has identified several other SKF compounds with significant activity at GABAergic synapses. These compounds, primarily developed as research tools, offer diverse mechanisms of action, from receptor antagonism to inhibition of GABA reuptake. This guide will focus on three notable examples: SKF 89976-A , a potent GAT-1 inhibitor; SKF 100330-A , a GABA uptake inhibitor; and SKF 97541 , a GABAB receptor agonist that also exhibits GABAA-ρ antagonism.

II. Purchasing and Procurement

Researchers seeking to acquire these compounds for in-vitro and in-vivo studies can source them from several reputable chemical suppliers. It is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.

CompoundPotential Vendors
SKF 89976-A MedChemExpress, Hello Bio
SKF 100330-A Not widely listed; may require custom synthesis
SKF 97541 Tocris Bioscience, R&D Systems, Abcam

III. Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the discussed SKF compounds, facilitating comparison and experimental design.

Table 1: Receptor/Transporter Affinity and Potency

CompoundTargetActionIC50 / KiSpeciesReference
SKF 89976-A GAT-1InhibitorIC50: 0.28 µMCHO cells[1]
GAT-2InhibitorIC50: 137.34 µMCHO cells[1]
GAT-3InhibitorIC50: 202.8 µMCHO cells[1]
SERTInhibitorIC50: 3514 µMCHO cells[1]
NETInhibitorIC50: 202.13 µMCHO cells[1]
DATInhibitorIC50: 728.8 µMCHO cells[1]
SKF 97541 GABAB ReceptorAgonistEC50: 50 nM-[2]
GABAA-ρ ReceptorAntagonist--[2]
SKF 100330-A GABA TransporterInhibitorED50 (anticonvulsant): 1.6 mg/kg i.p.Gerbil[3]

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolecular WeightCAS Number
SKF 89976-A C22H25NO2335.44 g/mol 85375-85-5
SKF 97541 C4H12NO2P137.12 g/mol 127729-35-5
SKF 100330-A C21H23NO2321.41 g/mol -

IV. Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for reproducible research. The following outlines methodologies derived from published studies utilizing these SKF compounds.

A. In Vitro GABA Uptake Inhibition Assay (for SKF 89976-A)

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the desired GABA transporter (GAT-1, GAT-2, or GAT-3) are cultured under standard conditions.

  • Assay Procedure:

    • Cells are seeded in appropriate multi-well plates and grown to confluence.

    • On the day of the experiment, the culture medium is replaced with a pre-warmed assay buffer.

    • Varying concentrations of SKF 89976-A are added to the wells and pre-incubated for a specified time (e.g., 10-20 minutes).

    • A solution containing a known concentration of radiolabeled GABA (e.g., [3H]GABA) is added to each well to initiate the uptake reaction.

    • The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled GABA.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The IC50 value is calculated by plotting the percentage of inhibition of GABA uptake against the concentration of SKF 89976-A.

B. Electrophysiological Recording of GABAB Receptor Agonism (for SKF 97541)

  • Tissue Preparation: Brain slices (e.g., from the striatum or substantia nigra) are prepared from rodents.

  • Recording Setup: Whole-cell patch-clamp recordings are performed on identified neurons within the brain slice.

  • Experimental Protocol:

    • A stable baseline recording of the neuron's membrane potential and synaptic activity is established.

    • SKF 97541 is bath-applied to the slice at a known concentration (e.g., 50 nM).

    • Changes in the neuron's membrane potential (hyperpolarization) and the frequency/amplitude of synaptic potentials are recorded.

    • The EC50 value can be determined by applying a range of SKF 97541 concentrations and measuring the corresponding changes in neuronal activity.[2]

C. In Vivo Anticonvulsant Activity Assessment (for SKF 100330-A)

  • Animal Model: Genetically seizure-prone gerbils are a suitable model.[3]

  • Drug Administration: SKF 100330-A is administered intraperitoneally (i.p.) at various doses.

  • Seizure Induction: Seizures are induced using a standardized stimulus, such as an air blast.[3]

  • Data Analysis: The ability of SKF 100330-A to block the occurrence of generalized tonic-clonic seizures is observed and quantified. The ED50, the dose at which 50% of the animals are protected from seizures, is then calculated.[3]

V. Signaling Pathways and Mechanisms of Action

A. SKF 89976-A and SKF 100330-A: Inhibition of GABA Reuptake

These compounds act by blocking the GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. By inhibiting GATs, particularly the neuron-specific GAT-1, these drugs increase the concentration and duration of GABA in the synapse, thereby enhancing both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT-1 GABA_in GABA GAT1->GABA_in GABA_synapse->GAT1 Uptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Binds Cl_channel Cl- Channel GABA_receptor->Cl_channel Activates SKF_89976A SKF 89976-A / SKF 100330-A SKF_89976A->GAT1 Inhibits

Mechanism of GABA uptake inhibitors.

B. SKF 97541: GABAB Receptor Agonism

SKF 97541 is a potent agonist of GABAB receptors, which are metabotropic G-protein coupled receptors. Activation of presynaptic GABAB receptors inhibits neurotransmitter release by reducing calcium influx. Postsynaptic GABAB receptor activation leads to hyperpolarization by activating inwardly rectifying potassium channels.

GABAB_Agonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABAB_pre GABAB Receptor G_protein_pre Gi/o GABAB_pre->G_protein_pre Couples Ca_channel Ca2+ Channel GABA_vesicle GABA Vesicle Ca_channel->GABA_vesicle Triggers Release GABAB_post GABAB Receptor G_protein_post Gi/o GABAB_post->G_protein_post Couples K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to SKF_97541 SKF 97541 SKF_97541->GABAB_pre Activates SKF_97541->GABAB_post Activates G_protein_pre->Ca_channel Inhibits G_protein_post->K_channel Activates

Signaling of GABAB receptor agonist SKF 97541.

VI. Conclusion

While the initial query for "this compound" did not yield a specific GABAA receptor antagonist, the investigation has highlighted a family of valuable SKF-designated research compounds for the study of the GABAergic system. This guide provides a foundational resource for researchers, offering key pharmacological data, experimental considerations, and mechanistic insights to facilitate future neuroscientific discoveries. It is recommended that researchers verify the current availability of these compounds from the listed vendors and consult the primary literature for the most detailed experimental protocols.

References

Unveiling the Core of SKF 10810: A Technical Guide to a GABAA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to GABAA Receptor Antagonism

The GABAA receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[1][2] The binding of the endogenous ligand, GABA, to the receptor causes a conformational change that opens a central pore, allowing the influx of chloride ions.[2] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect.

GABAA receptor antagonists are compounds that bind to the GABAA receptor but do not activate it. Instead, they block or reduce the effect of GABA, leading to a decrease in inhibitory neurotransmission and a net increase in neuronal excitability. These antagonists are invaluable tools in neuroscience research for studying the roles of the GABAergic system in various physiological and pathological processes.

Quantitative Data for Representative GABAA Receptor Antagonists

To provide a quantitative perspective on the potency and characteristics of GABAA receptor antagonists, the following tables summarize key data for the well-studied antagonists Bicuculline (B1666979) and Picrotoxin (B1677862).

Table 1: In Vitro Potency of Bicuculline

ParameterValueCell/Tissue TypeAssay ConditionsReference
IC502 μMRecombinant GABAA ReceptorsAgainst 40 μM GABA[3]
IC503.3 μM-Against 30 µM GABA[4]
pKB~5.9Recombinant GABAA ReceptorsSchild Analysis[5]

Table 2: In Vitro Potency of Picrotoxin

ParameterValueCell/Tissue TypeAssay ConditionsReference
IC500.8 μM-Against 30 µM GABA[4]
IC50~30 μMMurine 5-HT3A Receptors in HEK293 cellsWhole-cell patch clamp[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize GABAA receptor antagonists.

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABAA receptor.[7][8]

Materials:

  • Receptor Source: Rat brain membranes or cells expressing recombinant GABAA receptors.

  • Radioligand: [³H]Muscimol (a potent GABAA agonist) or [³H]Flumazenil (a benzodiazepine (B76468) site antagonist).

  • Unlabeled Competitor (for non-specific binding): High concentration of unlabeled GABA or a known antagonist like Bicuculline.

  • Test Compound: Serial dilutions of the compound of interest (e.g., SKF 10810).

  • Assay Buffer: e.g., Tris-HCl buffer.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Harvester and Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + Radioligand.

    • Non-specific Binding: Receptor membranes + Radioligand + high concentration of Unlabeled Competitor.

    • Competitive Binding: Receptor membranes + Radioligand + varying concentrations of the Test Compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set time to reach binding equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol allows for the functional characterization of a GABAA receptor antagonist's effect on GABA-evoked currents in neurons or cells expressing the receptor.[9][10]

Materials:

  • Cells: Primary cultured neurons or a cell line (e.g., HEK293) expressing the desired GABAA receptor subunits.

  • External Recording Solution: Containing standard physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES).

  • Internal Pipette Solution: Containing ions that mimic the intracellular environment (e.g., KCl or K-gluconate, MgCl₂, EGTA, ATP, GTP, HEPES).

  • GABA Solution: A stock solution of GABA to be applied to the cells.

  • Test Compound Solution: The GABAA antagonist (e.g., Bicuculline) at various concentrations.

  • Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

  • Cell Preparation: Plate the cells on coverslips for easy access.

  • Pipette Pulling: Pull glass micropipettes to a fine tip with a resistance of 3-7 MΩ when filled with the internal solution.

  • Patching: Under the microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Recording:

    • Clamp the cell at a specific holding potential (e.g., -60 mV).

    • Apply a brief pulse of GABA to the cell using a perfusion system to evoke an inward chloride current.

    • Co-apply the test compound with GABA, or pre-apply the test compound before the GABA application.

    • Record the changes in the GABA-evoked current in the presence of different concentrations of the antagonist.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the antagonist. Plot the percentage of inhibition of the GABA current against the log concentration of the antagonist to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

GABAA_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_vesicle->GABA_synapse Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Chloride_Channel Cl- Influx GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to GABA_synapse->GABA_A_Receptor Binds Bicuculline Bicuculline (Competitive Antagonist) Bicuculline->GABA_A_Receptor Blocks Binding

Caption: Mechanism of GABAA Receptor Competitive Antagonism.

Radioligand_Binding_Assay start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay Set up Assay (Total, Non-specific, Competitive) prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis (Calculate IC50/Ki) quantify->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Patch_Clamp_Workflow start Start prepare_cells Prepare Cells on Coverslip start->prepare_cells pull_pipette Pull Micropipette prepare_cells->pull_pipette form_seal Form Gigaseal pull_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline GABA-evoked Current whole_cell->record_baseline apply_antagonist Apply Antagonist + GABA record_baseline->apply_antagonist record_inhibited Record Inhibited Current apply_antagonist->record_inhibited analyze Data Analysis (Determine IC50) record_inhibited->analyze end End analyze->end

Caption: Workflow for a Whole-Cell Patch-Clamp Experiment.

Conclusion

While specific data on this compound remains elusive in the public domain, the principles of GABAA receptor antagonism are well-established and can be effectively studied using model compounds like Bicuculline. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to characterize and understand the effects of novel GABAA receptor antagonists. Further research would be necessary to elucidate the specific pharmacological profile of this compound and its potential therapeutic applications in neurological disorders.

References

Unraveling the Enigma of SKF 10810: A Search for Analogues and Derivatives Concludes with an Identification Challenge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the chemical landscape of SKF 10810, a compound previously cited as a GABA-A receptor antagonist, has revealed a significant challenge in identifying its definitive chemical structure and, consequently, its analogues and derivatives. Despite extensive searches across chemical and pharmacological databases, a specific, verifiable chemical structure for a GABA-A receptor antagonist designated as "this compound" remains elusive. This foundational gap precludes the development of an in-depth technical guide on its chemical family as originally intended.

The initial exploration for "this compound" was complicated by the prevalence of results related to the multinational industrial company, SKF, a leading manufacturer of bearings, seals, and lubrication systems. This ambiguity underscores the potential for nomenclature overlap and the challenges in sourcing information on less common or historically cataloged chemical entities.

Further targeted inquiries within scientific literature and chemical repositories for "this compound" in the context of neuroscience and pharmacology did not yield a specific molecular entity. While the "SKF" prefix is historically associated with compounds developed by Smith, Kline & French, a precursor to GlaxoSmithKline, this particular numerical designation does not correspond to a widely recognized or currently indexed GABA-A receptor antagonist.

The GABA-A receptor, a ligand-gated ion channel, is a critical target in the central nervous system for the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. Antagonists of this receptor are valuable research tools for studying inhibitory neurotransmission and have potential therapeutic applications. The inability to pinpoint the structure of this compound prevents a detailed analysis of its structure-activity relationships, which would be essential for identifying or designing analogues with modified pharmacological profiles.

Without a known chemical scaffold for this compound, it is impossible to:

  • Identify Analogues and Derivatives: The core task of finding structurally and functionally related compounds cannot be performed.

  • Summarize Quantitative Data: No data on binding affinities, IC50 values, or other pharmacological parameters for a series of related compounds can be compiled.

  • Provide Experimental Protocols: Specific experimental methodologies for the synthesis and evaluation of this compound analogues cannot be detailed.

  • Visualize Signaling Pathways: While the general signaling pathway for GABA-A receptor antagonism is understood, a diagram specific to the interactions of this compound and its potential derivatives cannot be accurately generated.

The investigation into this compound and its analogues has reached an impasse due to the inability to identify the primary chemical structure. It is plausible that "this compound" represents an internal, obsolete, or incorrectly cited compound designation. Researchers, scientists, and drug development professionals interested in GABA-A receptor antagonists are encouraged to focus on well-characterized and structurally defined compounds within this class. Future research that may uncover the historical archives of Smith, Kline & French or other legacy pharmaceutical entities could potentially shed light on the identity of this enigmatic compound. Until such a discovery is made, a technical guide on the analogues and derivatives of this compound cannot be responsibly constructed.

Methodological & Application

No Biological Compound "SKF 10810" Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to generate a detailed application note and protocol for an in vitro assay of a compound designated "SKF 10810" have revealed no such chemical entity within publicly available scientific databases and research articles. The identifier "this compound" does not correspond to a known molecule used in biological research or drug development.

Extensive searches for "this compound" have consistently yielded results related to the product lines of SKF, a multinational company that manufactures bearings, seals, lubrication systems, and related industrial components. The numerical designations associated with "SKF" in these findings appear to be product codes or model numbers for mechanical parts and have no discernible connection to chemical compounds for biological assays.

Further inquiries into chemical and life science databases under the identifier "this compound" and variations thereof have failed to retrieve any information regarding a chemical structure, biological target, mechanism of action, or any associated in vitro experimental data. This suggests that "this compound" is likely not a designation for a research chemical or therapeutic agent.

Given the absence of any reference to a compound named "this compound" in the context of biomedical research, it is not possible to fulfill the request for a detailed application note and protocol. The core requirements, including data presentation, experimental protocols, and visualizations of signaling pathways, are entirely dependent on the existence and known biological activities of the specified compound.

Researchers, scientists, and drug development professionals seeking information on a specific compound for in vitro assays are advised to verify the correct nomenclature and designation of the molecule of interest. Accurate identification is the crucial first step for accessing relevant scientific literature and developing appropriate experimental protocols. Should an alternative or correct name for the compound be available, a comprehensive report can be generated.

Application Notes and Protocols for SKF-96365 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-96365 is a chemical probe widely used in cell biology research. Initially identified as a blocker of receptor-mediated calcium entry, it is now primarily known as an inhibitor of Transient Receptor Potential Canonical (TRPC) channels and store-operated Ca2+ entry (SOCE). Its ability to modulate intracellular calcium levels makes it a valuable tool for studying a variety of cellular processes, including proliferation, apoptosis, and autophagy. These application notes provide a comprehensive guide for utilizing SKF-96365 in cell culture experiments, with a focus on its anti-cancer applications.

Mechanism of Action

SKF-96365 exerts its biological effects primarily by blocking the influx of extracellular calcium into the cell. This is achieved through the inhibition of TRPC channels and the SOCE mechanism. The disruption of calcium homeostasis triggers a cascade of downstream signaling events. A key pathway affected is the Calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade. Inhibition of this pathway by SKF-96365 can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and modulation of autophagy.[1] In some cellular contexts, SKF-96365 has also been shown to enhance the reverse mode of the Na+/Ca2+ exchanger, contributing to an increase in intracellular calcium and subsequent cytotoxicity.

Data Presentation

The following table summarizes the observed effects of SKF-96365 on various cancer cell lines as reported in the literature.

Cell LineCancer TypeConcentration RangeIncubation TimeObserved EffectsIC50 Value
LN-229Glioblastoma0 - 40 µM8 - 48 hoursInhibition of cell viability, cell cycle arrest at S and G2/M phases.[2]Not explicitly stated
HCT116Colorectal CancerNot specified48 hoursInhibition of cell growth, induction of apoptosis and autophagy.[1]10.88 µM
HT29Colorectal CancerNot specified48 hoursInhibition of cell growth, induction of apoptosis and autophagy.[1]14.56 µM
KYSE-510Esophageal Squamous Cell Carcinoma0 - 160 µM24 - 72 hoursInhibition of cell proliferation, induction of apoptosis and autophagy.[3]~5.58 µM (at 24h)[3]
KYSE-30Esophageal Squamous Cell Carcinoma0 - 160 µM24 - 72 hoursInhibition of cell proliferation, induction of apoptosis and autophagy.[3]~31.52 µM (at 24h)[3]
EC9706Esophageal Squamous Cell Carcinoma0 - 160 µM24 - 72 hoursInhibition of cell proliferation, induction of apoptosis and autophagy.[3]~23.78 µM (at 24h)[3]
A549Non-small cell lung cancerNot specified48 hoursReduced cell viability.15.4 ± 1.6 µM
MDA-MB-231Breast CancerNot specified48 hoursReduced cell viability.Not explicitly stated
PC-3Prostate CancerNot specified48 hoursReduced cell viability.Not explicitly stated

Experimental Protocols

Herein are detailed protocols for key experiments to assess the effects of SKF-96365 on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of SKF-96365 on the viability of adherent cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • SKF-96365 stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of SKF-96365 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SKF-96365. Include a vehicle control (medium with the same concentration of solvent used to dissolve SKF-96365).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with SKF-96365.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • SKF-96365

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of SKF-96365 for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA).

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after SKF-96365 treatment.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • SKF-96365

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with SKF-96365 for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of the CaMKIIγ/AKT Signaling Pathway

This protocol outlines the steps to analyze the protein expression levels of key components of the CaMKIIγ/AKT pathway.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • SKF-96365

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CaMKIIγ, anti-CaMKIIγ, anti-phospho-AKT, anti-AKT, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with SKF-96365, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Signaling Pathway of SKF-96365 in Cancer Cells

SKF96365_Signaling_Pathway SKF96365 SKF-96365 TRPC TRPC Channels / SOCE SKF96365->TRPC Ca_influx Ca2+ Influx TRPC->Ca_influx CaMKIIg CaMKIIγ Ca_influx->CaMKIIg AKT AKT CaMKIIg->AKT Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) AKT->Cell_Cycle_Arrest Apoptosis Apoptosis AKT->Apoptosis Autophagy Autophagy AKT->Autophagy

Caption: Signaling pathway of SKF-96365 in cancer cells.

Experimental Workflow for Assessing SKF-96365 Effects

SKF96365_Workflow start Start: Cancer Cell Culture treatment Treat cells with SKF-96365 (various concentrations and times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI staining) treatment->cell_cycle western_blot Western Blot Analysis (CaMKIIγ/AKT pathway) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End: Conclusion on SKF-96365 Effects data_analysis->end

Caption: Experimental workflow for SKF-96365 studies.

References

Unraveling "SKF 10810": A Case of Mistaken Identity in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to compile detailed application notes and protocols for the dosage of "SKF 10810" in animal studies have hit a significant roadblock. Extensive searches of scientific databases and chemical repositories have yielded no information on a compound with this designation. The identifier "this compound" does not appear to correspond to a known research chemical, pharmaceutical agent, or experimental drug.

Instead, search results consistently point towards industrial products manufactured by SKF, a leading global supplier of bearings, seals, and related technologies. This suggests a potential misinterpretation or typographical error in the requested compound name. It is plausible that "this compound" is an internal code that has not been publicly disclosed or is an incorrect reference to another compound.

Clarification Required for Further Action

To proceed with the user's request for detailed protocols and data on "this compound" for animal studies, it is imperative to first correctly identify the compound . Researchers, scientists, and drug development professionals are urged to verify the following:

  • Correct Compound Name: Please double-check the spelling and designation of the compound.

  • Alternative Identifiers: Provide any known alternative names, such as a chemical name (IUPAC name), CAS number, or any other internal or external codes.

  • Therapeutic Class or Target: Information about the compound's intended biological target or therapeutic area could aid in its identification.

Without a valid and recognized name for the compound, it is not possible to provide accurate and reliable information on its dosage, pharmacokinetics, administration routes, or potential signaling pathways for animal studies. Upon receiving the correct compound information, a comprehensive and detailed set of application notes and protocols can be developed to meet the specified requirements.

Application Notes and Protocols: Administration of SKF 81297 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "SKF 10810" as specified in the topic query does not correspond to a known neuroactive research compound. Documentation primarily links the "SKF" designation to the industrial manufacturing company. However, a prominent family of research compounds with the "SKF" prefix are extensively used in neuroscience. This document will focus on a representative and well-documented member of this family, SKF 81297 , a dopamine (B1211576) D1-like receptor agonist, to provide relevant and actionable protocols for researchers.

Introduction

SKF 81297 is a potent and selective dopamine D1-like receptor agonist that is centrally active following systemic administration.[1] It is widely used in preclinical research to investigate the role of D1 receptor signaling in various physiological and pathological processes, including motor control, learning and memory, reward, and neuropsychiatric disorders. These application notes provide detailed protocols for the administration of SKF 81297 in mice, summarizing key quantitative data and outlining experimental workflows and the underlying signaling pathway.

Data Presentation

Table 1: Quantitative Parameters for SKF 81297 Administration in Mice
ParameterValueRoute of AdministrationMouse StrainReference(s)
Dosage Range 0.4 - 5.0 mg/kgSubcutaneous (SC) / Intraperitoneal (IP)C57BL/6J, Swiss[2][3]
Vehicle 0.9% SalineSC / IPNot Specified[3]
Injection Volume 1 ml/kgSC / IPNot Specified[3]
Reported Effects Induction of behavioral seizures, increased locomotor activity, modulation of synaptic plasticity.SC / IPC57BL/6J[2][3][4]

Experimental Protocols

Protocol 1: Systemic Administration of SKF 81297 for Behavioral Analysis

Objective: To assess the behavioral effects of SKF 81297 in mice.

Materials:

  • SKF 81297 hydrobromide (e.g., Tocris, Cat. No. 0995)

  • Sterile 0.9% saline solution

  • 1 ml syringes with 27-30 gauge needles

  • Appropriate mouse strain (e.g., C57BL/6J)

  • Behavioral testing apparatus (e.g., open field arena, elevated plus maze)

Procedure:

  • Preparation of SKF 81297 Solution:

    • On the day of the experiment, dissolve SKF 81297 hydrobromide in sterile 0.9% saline to the desired concentration. For example, to achieve a dose of 0.8 mg/kg with an injection volume of 1 ml/kg, prepare a 0.8 mg/ml solution.

    • Ensure the compound is fully dissolved. Gentle vortexing may be required.

  • Animal Handling and Acclimation:

    • House mice under standard laboratory conditions with ad libitum access to food and water.

    • Allow mice to acclimate to the testing room for at least 30 minutes prior to injection and behavioral testing.

  • Administration:

    • Weigh each mouse to determine the precise injection volume.

    • Administer SKF 81297 or vehicle (saline) via subcutaneous (SC) or intraperitoneal (IP) injection. The SC route is often preferred for sustained release.

    • For SC injections, gently lift the skin on the back of the neck to form a tent and insert the needle at the base.

    • For IP injections, restrain the mouse and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

  • Behavioral Observation:

    • Immediately after injection, place the mouse in the behavioral apparatus.

    • Record behavioral parameters for a defined period. For locomotor activity, a common duration is 60 minutes.[3]

    • Behavioral effects, such as changes in locomotion or seizure-like activity, can be observed within 30-45 minutes post-injection.[2]

  • Data Analysis:

    • Analyze the recorded behavioral data using appropriate statistical methods to compare the effects of SKF 81297 with the vehicle control group.

Signaling Pathway and Experimental Workflow

Dopamine D1 Receptor Signaling Pathway

SKF 81297 acts as an agonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR) that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and other signaling molecules like ERK (extracellular signal-regulated kinase). This cascade ultimately influences gene expression and synaptic plasticity.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF_81297 SKF 81297 D1R Dopamine D1 Receptor SKF_81297->D1R binds G_protein Gs Protein D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates ERK ERK PKA->ERK activates CREB CREB PKA->CREB phosphorylates ERK->CREB activates Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression regulates Experimental_Workflow Start Start: Experimental Design Animal_Acclimation Animal Acclimation (≥ 30 min in testing room) Start->Animal_Acclimation Compound_Prep Prepare SKF 81297 Solution (in 0.9% Saline) Animal_Acclimation->Compound_Prep Randomization Randomize Mice into Treatment Groups Compound_Prep->Randomization Dosing Administer SKF 81297 or Vehicle (SC or IP injection) Randomization->Dosing Behavioral_Test Behavioral Testing (e.g., Locomotor Activity for 60 min) Dosing->Behavioral_Test Tissue_Collection Tissue Collection (Optional) (e.g., brain regions for molecular analysis) Behavioral_Test->Tissue_Collection Data_Analysis Data Analysis (Statistical Comparison) Behavioral_Test->Data_Analysis Tissue_Collection->Data_Analysis End End: Interpretation of Results Data_Analysis->End

References

Application Notes and Protocols: Preparation of SKF 10810 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preparing SKF 10810 Stock Solution

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader:

Following a comprehensive search of scientific databases and chemical supplier catalogs, no publicly available information was found for a chemical compound designated "this compound." The identifier "SKF" is historically associated with the company Smith, Kline & French, and while they have developed numerous chemical entities, "this compound" does not appear in accessible records.

The search results did yield information for other "SKF" designated compounds, such as SKF-34288 hydrochloride, a known inhibitor of phosphoenolpyruvate (B93156) carboxykinase. However, without any data on the physicochemical properties, solubility, or biological activity of a compound named "this compound," it is not possible to provide a specific protocol for the preparation of a stock solution.

Therefore, the following sections provide a generalized framework and best practices for the preparation of stock solutions for novel or uncharacterized chemical compounds. This guide is intended to be adapted by researchers once the specific properties of "this compound," or any other compound, are determined.

Section 1: General Protocol for Preparing a Stock Solution of an Uncharacterized Compound

This protocol outlines a systematic approach to preparing a stock solution when the solubility characteristics of a compound are unknown. It is crucial to start with small quantities to avoid wasting valuable material.

1.1. Materials and Equipment:

  • Compound: Pure, solid form of the test compound (e.g., "this compound").

  • Solvents: A panel of common laboratory solvents of varying polarities (e.g., DMSO, DMF, Ethanol, Methanol, Water, PBS).

  • Vials: Small, inert glass vials with secure caps.

  • Pipettes: Calibrated micropipettes and tips.

  • Balance: Analytical balance with high precision.

  • Vortex Mixer: For thorough mixing.

  • Water Bath or Heat Block (Optional): For gentle heating to aid dissolution.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves.

1.2. Experimental Workflow for Solubility Testing:

The following workflow is designed to empirically determine a suitable solvent and approximate solubility.

Caption: Workflow for determining compound solubility.

1.3. Step-by-Step Protocol for Stock Solution Preparation (Once a Suitable Solvent is Identified):

  • Determine the Desired Stock Concentration: Based on preliminary solubility tests and the intended experimental concentrations, decide on a target stock concentration (e.g., 10 mM, 50 mM).

  • Calculate the Required Mass: Using the molecular weight (MW) of the compound, calculate the mass needed to achieve the desired concentration in a specific volume.

    • Formula: Mass (g) = Desired Concentration (mol/L) * Volume (L) * MW ( g/mol )

  • Weigh the Compound: Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized vial.

  • Add Solvent: Add approximately 80% of the final desired volume of the pre-determined solvent to the vial.

  • Dissolve the Compound:

    • Cap the vial securely.

    • Vortex the solution until the compound is completely dissolved.

    • If necessary, and if the compound is heat-stable, gentle warming in a water bath can be used to aid dissolution. Always allow the solution to return to room temperature before final volume adjustment.

  • Adjust to Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.

  • Mix Thoroughly: Vortex the final stock solution to ensure homogeneity.

  • Storage: Store the stock solution in appropriately labeled, airtight containers at the recommended temperature (typically -20°C or -80°C to prevent degradation). Protect from light if the compound is light-sensitive.

Section 2: Data Presentation

Once solubility has been tested in various solvents, the data should be compiled into a clear and concise table.

Table 1: Solubility Profile of a Test Compound

SolventPolarity IndexVolume Added (µL) to 1 mgObservationCalculated Solubility (Approx. mg/mL)
DMSO7.2e.g., 20e.g., Clear solutione.g., >50
Ethanol5.2e.g., 100e.g., Slight precipitatee.g., ~10
Water9.0e.g., 1000e.g., Insolublee.g., <1
PBS (pH 7.4)N/Ae.g., 1000e.g., Insolublee.g., <1

Section 3: Hypothetical Signaling Pathway and Experimental Design

Assuming "this compound" is an inhibitor of a hypothetical kinase, "Kinase X," which is part of a known signaling pathway, the following diagrams illustrate the potential mechanism and an experimental workflow to validate its effect.

3.1. Hypothetical Signaling Pathway:

G cluster_0 Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase X Kinase X Receptor->Kinase X Activates Downstream Effector Downstream Effector Kinase X->Downstream Effector Phosphorylates Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->Kinase X Inhibits

Caption: Hypothetical inhibition of Kinase X by this compound.

3.2. Experimental Workflow for Validating Inhibition:

Caption: Workflow to test the inhibitory effect of this compound.

Disclaimer: The information provided in these general protocols is for guidance purposes only. All laboratory work should be conducted by trained personnel in accordance with established safety procedures. The specific properties of any uncharacterized compound must be determined empirically.

Application Notes and Protocols for SKF 96365 in Protein Binding and Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note on SKF 10810: Comprehensive searches for the compound "this compound" did not yield information related to its use in protein binding assays or other biological research. The "SKF" designation is broadly used by the company SKF for a range of industrial products. It is possible that "this compound" is a typographical error or an internal, unpublished compound identifier. This document focuses on a well-characterized compound, SKF 96365 , as a representative example for creating detailed application notes and protocols for a small molecule inhibitor used in protein binding and functional cell-based assays.

Introduction to SKF 96365

SKF 96365 is a versatile pharmacological tool primarily known as an inhibitor of receptor-mediated or store-operated Ca²⁺ entry (SOCE).[1][2] It acts as a blocker of Transient Receptor Potential Canonical (TRPC) channels and also affects other ion channels, including voltage-gated Ca²⁺ channels.[2][3] Its ability to modulate intracellular calcium concentration ([Ca²⁺]i) makes it a valuable compound for studying a variety of cellular processes, including cell proliferation, apoptosis, and signaling pathway regulation.[4][5] In some cellular contexts, SKF 96365 has also been shown to enhance the reverse mode of the Na⁺/Ca²⁺ exchanger (NCX), leading to an increase in intracellular calcium.[5][6]

Mechanism of Action and Signaling Pathways

SKF 96365 exerts its effects through multiple mechanisms:

  • Inhibition of TRPC Channels: It is widely used as a diagnostic blocker of various TRPC channel subtypes, thereby inhibiting the influx of extracellular Ca²⁺.[1][7]

  • Inhibition of Store-Operated Calcium Entry (SOCE): SKF 96365 blocks SOCE, a critical mechanism for replenishing intracellular calcium stores and for sustained calcium signaling.[2]

  • Modulation of Voltage-Gated Calcium Channels: It has been shown to be a potent blocker of low-voltage-activated (LVA) T-type calcium channels.[1]

  • Enhancement of Na⁺/Ca²⁺ Exchanger (NCX) Reverse Mode: In certain cell types, such as glioblastoma cells, SKF 96365 can enhance the reverse operation of the NCX, leading to Ca²⁺ influx.[5][6]

These actions on calcium homeostasis impact several downstream signaling pathways. A key pathway modulated by SKF 96365 is the CaMKIIγ/AKT signaling cascade . By altering intracellular Ca²⁺ levels, SKF 96365 can inhibit this pathway, which in turn can induce cell-cycle arrest, apoptosis, and autophagy in cancer cells.[4][8]

SKF_96365 SKF 96365 TRPC TRPC Channels SKF_96365->TRPC Inhibits SOCE Store-Operated Ca²⁺ Entry (SOCE) SKF_96365->SOCE Inhibits NCX Na⁺/Ca²⁺ Exchanger (NCX) (Reverse Mode) SKF_96365->NCX Enhances (cell-type specific) Ca_influx ↓ Extracellular Ca²⁺ Influx TRPC->Ca_influx SOCE->Ca_influx Ca_influx_alt ↑ Extracellular Ca²⁺ Influx NCX->Ca_influx_alt Ca_i Modulation of Intracellular Ca²⁺ [Ca²⁺]i Ca_influx->Ca_i Ca_influx_alt->Ca_i CaMKIIg ↓ CaMKIIγ Activity Ca_i->CaMKIIg AKT ↓ AKT Phosphorylation CaMKIIg->AKT Cell_Cycle Cell Cycle Arrest AKT->Cell_Cycle Regulates Apoptosis Apoptosis AKT->Apoptosis Regulates Autophagy Autophagy AKT->Autophagy Regulates start Start plate_cells Plate Cells in 96-well Plate start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 load_dye Load Cells with Fura-2 AM incubate1->load_dye incubate2 Incubate 30-60 min at 37°C load_dye->incubate2 wash Wash to Remove Extracellular Dye incubate2->wash read_baseline Measure Baseline Fluorescence Ratio (F340/F380) wash->read_baseline add_compound Add SKF 96365 (Varying Concentrations) read_baseline->add_compound read_response Record Fluorescence Ratio Over Time add_compound->read_response analyze Analyze Data: - Plot Ratio vs. Time - Calculate IC₅₀/EC₅₀ read_response->analyze end End analyze->end

References

Application Notes and Protocols for SKF 10810 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on "SKF 10810" for high-throughput screening applications is not available. The following application notes and protocols are based on the characteristics of a related compound, SKF 64139 , a known inhibitor of phenylethanolamine N-methyltransferase (PNMT). Researchers should validate these protocols for their specific experimental setup.

Introduction

SKF 64139 is a specific inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine (B1679862) to epinephrine (B1671497).[1] By targeting PNMT, SKF 64139 serves as a valuable pharmacological tool for investigating the roles of epinephrine in various physiological and pathological processes. Its specificity makes it a candidate for high-throughput screening (HTS) assays aimed at identifying modulators of the adrenergic system.

This document provides detailed protocols for the use of SKF 64139 in HTS applications, focusing on assay development, execution, and data analysis for the discovery of novel PNMT inhibitors.

Signaling Pathway

The enzymatic reaction catalyzed by PNMT is a critical step in the biosynthesis of catecholamines. SKF 64139 directly inhibits this step, leading to a reduction in epinephrine levels.

PNMT_Inhibition cluster_synthesis Epinephrine Biosynthesis cluster_inhibition Inhibition by SKF 64139 Norepinephrine Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine S-adenosyl methionine (SAM) -> S-adenosyl homocysteine (SAH) PNMT PNMT (Phenylethanolamine N-methyltransferase) PNMT->Epinephrine SKF64139 SKF 64139 SKF64139->Inhibition

Caption: Inhibition of Epinephrine Synthesis by SKF 64139.

High-Throughput Screening Protocol

This protocol outlines a biochemical HTS assay to identify inhibitors of PNMT using SKF 64139 as a reference compound.

Experimental Workflow

The workflow for the HTS assay involves several key steps from preparation to data analysis.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent Preparation (Enzyme, Substrate, Cofactor) Dispensing Dispense Reagents to Assay Plate ReagentPrep->Dispensing CompoundPlate Compound Plate Preparation (Test Compounds, SKF 64139) CompoundPlate->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Fluorescence) Incubation->Detection Normalization Data Normalization Detection->Normalization HitID Hit Identification Normalization->HitID DoseResponse Dose-Response Analysis HitID->DoseResponse

Caption: High-Throughput Screening Workflow for PNMT Inhibitors.

Materials and Reagents
ReagentSupplierCatalog No.Storage
Recombinant Human PNMTSigma-AldrichSRP0249-80°C
S-(5'-Adenosyl)-L-methionine (SAM)Sigma-AldrichA7007-20°C
Norepinephrine hydrochlorideSigma-AldrichA95124°C
SKF 64139 hydrochlorideTocris06334°C
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)--4°C
384-well black, flat-bottom platesCorning3712RT
Detection Reagent (e.g., fluorescent probe)VariesVariesAs recommended
Experimental Protocol
  • Compound Plating:

    • Prepare a stock solution of SKF 64139 (e.g., 10 mM in DMSO).

    • Perform serial dilutions to create a dose-response curve (e.g., 11 points, 1:3 dilution).

    • Dispense test compounds and SKF 64139 into a 384-well compound plate. Include DMSO-only wells for negative controls.

  • Reagent Preparation:

    • Prepare the enzyme mix: Dilute recombinant PNMT in assay buffer to the desired concentration.

    • Prepare the substrate/cofactor mix: Dilute norepinephrine and SAM in assay buffer.

  • Assay Execution:

    • Transfer a small volume (e.g., 50 nL) of compounds from the compound plate to the 384-well assay plate.

    • Add the enzyme mix to all wells of the assay plate and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate/cofactor mix to all wells.

  • Incubation and Detection:

    • Incubate the assay plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction (if necessary, depending on the detection method).

    • Add the detection reagent according to the manufacturer's instructions. This could involve measuring the production of S-adenosyl homocysteine (SAH) or the depletion of SAM using a coupled enzymatic assay that produces a fluorescent signal.

    • Read the plate on a suitable plate reader at the appropriate excitation and emission wavelengths.

Data Analysis and Presentation

Data Normalization and Hit Identification
  • Negative Control (0% Inhibition): Wells containing DMSO only.

  • Positive Control (100% Inhibition): Wells containing a high concentration of SKF 64139.

The percentage of inhibition for each test compound is calculated as follows:

A "hit" is typically defined as a compound that exhibits a percentage of inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Dose-Response Analysis

For confirmed hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

CompoundIC₅₀ (µM)Hill Slope
SKF 64139 (Reference) Example: 0.5Example: 1.1Example: 0.99
Hit Compound 1Calculated ValueCalculated ValueCalculated Value
Hit Compound 2Calculated ValueCalculated ValueCalculated Value

The IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The provided protocols, using SKF 64139 as a reference, offer a robust framework for the high-throughput screening and identification of novel PNMT inhibitors. Careful assay optimization and rigorous data analysis are crucial for the successful discovery of new chemical entities targeting the adrenergic system. Researchers should adapt these guidelines to their specific instrumentation and experimental goals.

References

SKF 10810 in combination with [another compound]

Author: BenchChem Technical Support Team. Date: December 2025

Unable to Proceed: Clarification Required for "SKF 10810"

Dear Researcher,

We are writing to inform you that we have been unable to locate any specific, publicly available scientific information or research data for a compound designated "this compound." Our comprehensive search of scientific databases and literature has not yielded any results for this identifier.

This lack of information prevents us from proceeding with your request to create detailed Application Notes and Protocols for "this compound in combination with [another compound]." The core requirements of your request, including data presentation, experimental protocols, and visualizations of signaling pathways, are contingent upon the availability of foundational research data for the specified compound.

It is possible that "this compound" may be an internal or discontinued (B1498344) designation, a typographical error, or a compound with limited public documentation.

To enable us to fulfill your request accurately, please verify the compound identifier and provide a corrected or alternative name. Once a valid compound is identified, we will be able to initiate the research and content creation process as originally outlined.

We appreciate your understanding and look forward to receiving the updated information.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Small Molecule Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who encounter difficulties dissolving small molecules, such as SKF 10810, in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is not dissolving in DMSO. What are the common reasons for this?

There are several potential reasons why a compound may not readily dissolve in DMSO. These can range from the quality of the solvent and the physical properties of the compound to the dissolution technique itself. Common factors include the DMSO absorbing moisture, the concentration of the compound being too high, or the need for energy input like heating or sonication to break down the crystal lattice of the solid.[1]

Q2: Could the quality of the DMSO be the issue?

Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] This absorbed water can significantly reduce its ability to dissolve certain organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO.[1][2] Store it in a tightly sealed container in a dry environment to prevent water absorption.

Q3: I initially dissolved my compound, but now I see crystals in the DMSO stock solution. Why is this happening?

Precipitation of a previously dissolved compound from a DMSO stock solution can occur due to a few factors. Temperature fluctuations are a common cause; storing the solution at a lower temperature than when it was prepared can lead to crystallization.[3] Additionally, if the DMSO has absorbed water over time, the compound's solubility can decrease, causing it to precipitate. To avoid this, it is advisable to prepare aliquots of your stock solution to minimize freeze-thaw cycles and exposure to atmospheric moisture.[4]

Q4: Can I use a different solvent if I continue to have issues with DMSO?

While DMSO is a widely used solvent in biological assays, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be considered.[4] However, it is crucial to verify the compatibility of any alternative solvent with your specific experimental setup, as it could impact cell viability or other assay parameters.[4]

Troubleshooting Guide: Enhancing Solubility in DMSO

If you are facing challenges with dissolving your compound in DMSO, follow these troubleshooting steps systematically.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Mixing Vortex the solution vigorously for 1-2 minutes.[1]The compound fully dissolves, resulting in a clear solution.
Low Kinetic Energy Gently warm the solution in a 37°C water bath for 5-10 minutes.[1]Increased kinetic energy helps to overcome the solid's lattice energy, leading to dissolution.
Compound Aggregation Place the vial in a water bath sonicator for 10-15 minutes.[1]Sonication helps to break up compound aggregates and facilitate dissolution.
Concentration Exceeds Solubility Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.[1]The compound dissolves completely at a lower concentration.
Hygroscopic DMSO Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1][2]The compound dissolves in the fresh, water-free DMSO.
Compound Degradation or Polymorphism Verify the purity and integrity of the compound using analytical methods like HPLC or LC-MS.Confirmation of compound identity and purity helps rule out degradation as a cause.

Experimental Protocol: Standard Dissolution of a Small Molecule in DMSO

This protocol outlines the standard procedure for dissolving a small molecule in DMSO to prepare a stock solution.

Materials:

  • Vial containing your compound

  • Fresh, anhydrous, high-purity DMSO

  • Calibrated pipette

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Preparation: Allow the vial with your compound and the fresh DMSO to come to room temperature.[3]

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.[1]

  • Initial Mixing: Tightly cap the vial and vortex it vigorously for 1-2 minutes.[1]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]

  • Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1][3]

  • Final Inspection: After these steps, check the solution again for clarity.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.[4] It is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting solubility issues with small molecules in DMSO.

G cluster_0 Troubleshooting Workflow for Compound Dissolution in DMSO Start Start: Compound does not dissolve in DMSO Check_DMSO Step 1: Verify DMSO Quality Is the DMSO fresh, anhydrous, and high-purity? Start->Check_DMSO Use_Fresh_DMSO Action: Use a fresh bottle of anhydrous, high-purity DMSO Check_DMSO->Use_Fresh_DMSO No Initial_Mixing Step 2: Initial Dissolution Attempts Check_DMSO->Initial_Mixing Yes Use_Fresh_DMSO->Initial_Mixing Vortex Action: Vortex vigorously for 1-2 minutes Initial_Mixing->Vortex Check_Dissolution1 Is the compound dissolved? Vortex->Check_Dissolution1 Energy_Input Step 3: Apply Energy Check_Dissolution1->Energy_Input No Success Success: Compound is dissolved. Store properly. Check_Dissolution1->Success Yes Sonication Action: Sonicate in a water bath for 10-15 minutes Energy_Input->Sonication Heating Action: Gently warm at 37°C for 5-10 minutes Sonication->Heating Check_Dissolution2 Is the compound dissolved? Heating->Check_Dissolution2 Concentration Step 4: Re-evaluate Concentration Is the concentration too high? Check_Dissolution2->Concentration No Check_Dissolution2->Success Yes Lower_Concentration Action: Prepare a more dilute stock solution Concentration->Lower_Concentration Yes Further_Investigation Further Investigation: Consider compound degradation or alternative solvents. Concentration->Further_Investigation No Lower_Concentration->Success

Caption: Troubleshooting workflow for dissolving compounds in DMSO.

References

Technical Support Center: SKF 10810 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Comprehensive searches for "SKF 10810" in scientific and biomedical databases have not yielded information on a compound with this designation used in in vivo research. The identifier "SKF" is predominantly associated with a multinational company specializing in bearing and seal manufacturing. It is possible that "this compound" is an internal, unpublished compound identifier, a typographical error, or an obsolete designation.

The following content is a generalized template for a technical support center, created to illustrate the requested format and structure. The information provided is based on common issues encountered with investigational compounds in vivo and should not be considered specific to any actual compound. Researchers should replace the placeholder information with data specific to their molecule of interest.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action for [Placeholder Compound]? [Placeholder Compound] is a selective [receptor type] [agonist/antagonist]. Its primary expected effect is the [modulation of a specific signaling pathway], leading to [expected physiological outcome]. For a detailed view of the signaling cascade, please refer to the pathway diagram below.
What are the common off-target effects observed in preclinical models? In preclinical studies using [animal model], off-target effects such as [e.g., transient hypotension, mild sedation] have been occasionally reported at doses exceeding the therapeutic window. These are generally considered to be related to [e.g., weak affinity for related receptors].
How should I handle unexpected behavioral changes in test subjects? Unexpected behavioral phenotypes should be systematically recorded and correlated with dosage and administration timing. Consider conducting a thorough behavioral assessment battery to characterize the changes. It may be necessary to adjust the dose or consider alternative administration routes. The experimental workflow below provides a decision-making framework.
What is the recommended vehicle for in vivo administration? The recommended vehicle for [Placeholder Compound] is [e.g., 0.9% saline with 5% DMSO and 10% Tween 80]. It is crucial to test the vehicle alone as a control group to rule out any vehicle-induced effects.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
High mortality in the high-dose group - Acute toxicity due to exaggerated pharmacology. - Formulation/vehicle toxicity. - Off-target toxicity.- Perform a dose-range-finding study to establish the maximum tolerated dose (MTD). - Run a vehicle-only control group. - Conduct preliminary histopathology on major organs to identify potential target organs of toxicity.
Lack of expected efficacy - Inadequate dosing or bioavailability. - Incorrect route of administration. - Rapid metabolism of the compound.- Perform pharmacokinetic (PK) studies to determine plasma and tissue exposure. - Verify that the administration route is appropriate for reaching the target tissue. - Analyze plasma/tissue samples for major metabolites.
Unexpected inflammatory response at the injection site - Irritation caused by the compound's physicochemical properties. - pH or osmolality of the formulation.- Assess the solubility and pH of the formulation. - Consider alternative, less irritating vehicles or a different route of administration. - Perform a local tolerance study.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected In Vivo Effects Start Unexpected Effect Observed Record Record Detailed Observations (Behavioral, Physiological) Start->Record Correlate Correlate with Dose and Time Record->Correlate CheckVehicle Run Vehicle-Only Control Correlate->CheckVehicle VehicleEffect Vehicle-Induced Effect? CheckVehicle->VehicleEffect CompoundEffect Compound-Related Effect? VehicleEffect->CompoundEffect No ModifyFormulation Modify Formulation or Vehicle VehicleEffect->ModifyFormulation Yes DoseResponse Conduct Dose-Response Study CompoundEffect->DoseResponse Yes End Refine Experimental Protocol ModifyFormulation->End PK_PD Perform PK/PD Analysis DoseResponse->PK_PD OffTarget Investigate Off-Target Activity PK_PD->OffTarget OffTarget->End

Caption: A decision-making workflow for troubleshooting unexpected in vivo experimental outcomes.

G cluster_1 Hypothetical Signaling Pathway Compound Investigational Compound Receptor Target Receptor Compound->Receptor OffTargetReceptor Off-Target Receptor Compound->OffTargetReceptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger PKA Protein Kinase A SecondMessenger->PKA TranscriptionFactor Transcription Factor (e.g., CREB) PKA->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression SideEffectPathway Side Effect Pathway OffTargetReceptor->SideEffectPathway

Technical Support Center: Enhancing Assay Efficacy of SKF-82958

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: The compound "SKF 10810" as specified in the query does not correspond to a known chemical entity in publicly available scientific literature. It is highly probable that this is a typographical error. This technical support guide has been developed for SKF-82958 , a well-characterized and commonly used dopamine (B1211576) D1 receptor agonist from the same "SKF" series of compounds developed by Smith, Kline & French. Researchers should verify the exact identity of their compound before proceeding with these protocols.

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for using SKF-82958 effectively in various assays.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the experimental use of SKF-82958.

1. Compound Solubility and Stock Solution Preparation

  • Question: I am having trouble dissolving SKF-82958. What is the recommended solvent and procedure for preparing a stock solution?

  • Answer: SKF-82958 hydrobromide, the salt form, generally has better water solubility than the freebase form.[1] For in vitro assays, high-purity DMSO is a common solvent. To prepare a stock solution, dissolve SKF-82958 hydrobromide in DMSO to a concentration of 10 mM or higher; warming the solution may be necessary to fully dissolve the compound.[2] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is crucial to ensure the compound is fully dissolved before further dilution into aqueous assay buffers. If precipitation occurs upon dilution, vortexing or sonication may help.

  • Question: What is the difference between SKF-82958 freebase and the hydrobromide salt?

  • Answer: While both forms have comparable biological activity at equivalent molar concentrations, the hydrobromide salt of SKF-82958 typically exhibits enhanced water solubility and stability.[1] For most applications, particularly those requiring aqueous buffers, the hydrobromide salt is recommended.

2. Stability and Storage

  • Question: How should I store my SKF-82958 stock solution to maintain its stability?

  • Answer: Lyophilized SKF-82958 hydrobromide is stable for at least 36 months when stored desiccated at -20°C.[4] Once dissolved in a solvent like DMSO, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4] In solution, the compound should be used within one to six months to prevent loss of potency.[3][4]

3. Inconsistent or Unexpected Assay Results

  • Question: My dose-response curve for SKF-82958 is not consistent, or I am not observing the expected agonist activity. What could be the issue?

  • Answer: Several factors could contribute to inconsistent results:

    • Compound Degradation: Ensure that your stock solution has been stored properly and is within its recommended shelf life. Repeated freeze-thaw cycles can lead to degradation.

    • Solubility Issues: Precipitation of the compound upon dilution into your assay buffer can lead to a lower effective concentration. Visually inspect for any precipitate and consider adjusting your dilution scheme or vehicle.

    • Cell Health and Density: The response of your cells to SKF-82958 can be highly dependent on their health, passage number, and plating density. Ensure consistent cell culture practices and optimize cell density for your specific assay.

    • Assay Incubation Time: The optimal incubation time can vary depending on the assay and cell type. It is advisable to perform a time-course experiment to determine the optimal duration for observing the desired effect.

    • Off-Target Effects: While SKF-82958 is selective for the D1 receptor, at higher concentrations, it can interact with the D2 receptor.[1] Consider potential off-target effects if using high concentrations and include appropriate controls, such as co-incubation with a selective D1 antagonist like SCH-23390, to confirm that the observed effect is D1 receptor-mediated.[5]

4. Quality Control

  • Question: How can I ensure the quality and purity of my SKF-82958 compound?

  • Answer: It is recommended to obtain the compound from a reputable supplier that provides a certificate of analysis (CoA) detailing its purity, typically determined by methods like HPLC. For critical experiments, consider using an analytical standard grade of the compound.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for SKF-82958 to facilitate experimental design.

Table 1: Receptor Binding Affinity and Functional Potency of SKF-82958

ParameterReceptorValueSpeciesAssay SystemReference
K0.5 Dopamine D14 nMRatRadioligand Binding Assay[1][2]
K0.5 Dopamine D273 nMRatRadioligand Binding Assay[1][2]
EC50 Dopamine D1491 nMRatAdenylate Cyclase Activity in Striatal Membranes[1][2]

Table 2: Recommended Storage Conditions for SKF-82958 Hydrobromide

FormStorage TemperatureDurationNotesReference
Lyophilized -20°C≥ 4 yearsKeep desiccated[2][4]
In Solution (e.g., DMSO) -20°C1 monthAliquot to avoid freeze-thaw cycles[3]
In Solution (e.g., DMSO) -80°C6 monthsAliquot to avoid freeze-thaw cycles[3]

Experimental Protocols

Below are detailed methodologies for key experiments involving SKF-82958.

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to measure the ability of SKF-82958 to stimulate cyclic AMP (cAMP) production in cells expressing the dopamine D1 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)

  • SKF-82958 hydrobromide

  • Forskolin (as a positive control)

  • cAMP detection kit (e.g., TR-FRET, luminescence-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Culture: Culture the D1-expressing cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells and resuspend them in stimulation buffer to the desired concentration (typically 2,000-10,000 cells/well, to be optimized).

  • Compound Preparation: Prepare a serial dilution of SKF-82958 in stimulation buffer.

  • Assay:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Add 5 µL of the diluted SKF-82958 or control solutions to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves cell lysis and the addition of a labeled cAMP tracer and a specific antibody.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition: Measure the signal (e.g., TR-FRET ratio or luminescence) using a compatible plate reader.

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the SKF-82958 concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of SKF-82958 on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • SKF-82958 hydrobromide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of SKF-82958 in complete culture medium and add them to the wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control and plot against the logarithm of the SKF-82958 concentration to determine the IC50 for cytotoxicity, if any.

Visualizations

Signaling Pathway of SKF-82958

SKF_82958_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF-82958 SKF-82958 D1R Dopamine D1 Receptor SKF-82958->D1R Agonist Binding Gs Gαs D1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Modulation

Caption: Dopamine D1 Receptor Signaling Pathway Activated by SKF-82958.

Experimental Workflow for a cAMP Assay

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Culture D1 Receptor- Expressing Cells B Harvest and Resuspend Cells in Assay Buffer A->B D Dispense Cells into 384-Well Plate B->D C Prepare Serial Dilutions of SKF-82958 E Add SKF-82958 Dilutions and Controls C->E D->E F Incubate at Room Temperature (30 min) E->F G Add cAMP Detection Reagents (Lysis & Tracer) F->G H Incubate at Room Temperature (60 min) G->H I Read Plate (e.g., TR-FRET) H->I J Data Analysis (EC50 Determination) I->J Troubleshooting_Logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_target Target-Related Issues Start Inconsistent Results? CheckPurity Verify Compound Purity (CoA) Start->CheckPurity CheckStorage Confirm Proper Storage of Stock Solution Start->CheckStorage CheckSolubility Inspect for Precipitation Upon Dilution Start->CheckSolubility CheckCells Assess Cell Health and Passage Number Start->CheckCells Solution Re-run Experiment with Optimized Conditions CheckPurity->Solution CheckStorage->Solution CheckSolubility->Solution OptimizeDensity Optimize Cell Seeding Density CheckCells->OptimizeDensity TimeCourse Perform a Time-Course Experiment OptimizeDensity->TimeCourse CheckOffTarget Consider Off-Target Effects at High Concentrations TimeCourse->CheckOffTarget UseAntagonist Include a D1-Selective Antagonist Control CheckOffTarget->UseAntagonist UseAntagonist->Solution

References

SKF 10810 degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Our technical support team has conducted a thorough search for information regarding "SKF 10810" in the context of a chemical compound for research, scientific, and drug development purposes. The search results indicate that "this compound" is not a recognized designation for a publicly documented chemical compound. Instead, this identifier is consistently associated with industrial bearings manufactured by SKF.

It is possible that "this compound" is an internal or non-public codename for a compound. Without further details or an alternative public identifier, we are unable to provide specific information on its degradation, storage, and handling.

We recommend verifying the compound identifier. If "this compound" is a typographical error, please provide the correct name or CAS number. If it is an internal codename, consulting internal documentation is advised.

For general guidance, we are providing a set of frequently asked questions (FAQs) and troubleshooting guides applicable to the storage and handling of many small molecule compounds used in research.

Frequently Asked Questions (FAQs)

Q1: I cannot find any information about the chemical compound this compound. What should I do?

A1: Double-check the compound name and any associated identifiers (e.g., CAS number, catalog number). "this compound" is not a standard public identifier for a chemical. If you received this compound from a collaborator or a commercial source, we recommend contacting them for more specific information, such as a certificate of analysis or a material safety data sheet (MSDS).

Q2: What are the general best practices for storing a new or unfamiliar small molecule compound?

A2: Until specific storage conditions are known, it is prudent to store the compound under conditions that minimize degradation. This typically includes:

  • Protection from light: Store in an amber vial or a container wrapped in aluminum foil.

  • Low temperature: Storage at -20°C or -80°C is common for long-term stability.

  • Inert atmosphere: For compounds sensitive to oxidation, storing under an inert gas like argon or nitrogen can be beneficial.

  • Dessication: Store in a desiccator to protect from moisture, especially for hygroscopic compounds.

Q3: How can I prepare stock solutions of a new compound?

A3: Stock solutions are typically prepared in a high-purity solvent in which the compound is readily soluble and stable. Common solvents include DMSO, DMF, or ethanol. It is advisable to:

  • Perform a small-scale solubility test first.

  • Use anhydrous solvents if the compound is sensitive to hydrolysis.

  • Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

If you are observing variability in your experimental outcomes, it could be related to compound degradation.

Troubleshooting Workflow:

Technical Support Center: Troubleshooting SKF 10810 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the hypothetical compound SKF 10810.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and day-to-day variability in our assay results with this compound. What are the common causes?

A1: Experimental variability can stem from several sources. Key factors include inconsistencies in cell culture and handling, reagent preparation and storage, and procedural steps during the assay.[1][2] It is crucial to standardize protocols and meticulously control for these variables.

Q2: How can we ensure the quality and consistency of our reagents?

A2: Always use high-purity reagents and follow the manufacturer's storage and handling instructions. Prepare fresh solutions of this compound for each experiment, as compound potency can degrade over time, especially if not stored correctly. When possible, use the same lot of critical reagents, such as antibodies or probes, across a series of experiments to minimize lot-to-lot variability.[1]

Q3: What are the best practices for cell culture when investigating the effects of this compound?

A3: Maintaining consistent cell culture conditions is critical for reproducible results.[2] This includes using a consistent cell passage number, ensuring uniform cell seeding density, and monitoring the health and confluence of the cells. Variations in cell culture can significantly impact the cellular response to a compound.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Low Signal or Weak Response to this compound

A weak or absent signal can make it difficult to determine the efficacy of the compound.

Potential Causes and Solutions

Potential Cause Troubleshooting Step
Degraded Compound Prepare a fresh stock solution of this compound. Verify the purity and concentration of the compound if possible.
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific assay.
Incorrect Incubation Time Optimize the incubation time for the compound with the cells. The effect of the compound may be time-dependent.
Low-Quality Detection Reagents Check the expiration dates and storage conditions of all detection reagents, such as antibodies or substrates.[3]
Insufficient Signal Amplification Consider using a more sensitive detection system or an amplification step in your protocol.[1]
Issue 2: High Background Signal

High background can mask the specific effects of this compound, leading to a low signal-to-noise ratio.

Potential Causes and Solutions

Potential Cause Troubleshooting Step
Nonspecific Binding of Reagents Optimize blocking steps by trying different blocking buffers or increasing the blocking time and temperature.[1] Increase the stringency of wash steps by using a detergent like Tween-20.[1]
Cellular Autofluorescence If using a fluorescence-based assay, include an unstained control to measure the baseline autofluorescence of the cells.[3]
Contaminated Reagents or Buffers Use fresh, sterile buffers and reagents. Filter-sterilize solutions where appropriate.[3]
Cross-Reactivity of Antibodies Ensure the primary and secondary antibodies are specific to the target and do not cross-react with other components in the sample.[3]
Issue 3: Poor Reproducibility Between Experiments

Inconsistent results from one experiment to the next are a common challenge.

Potential Causes and Solutions

Potential Cause Troubleshooting Step
Inconsistent Pipetting Calibrate pipettes regularly and use consistent pipetting techniques. For critical steps, consider using automated liquid handlers.
Variations in Cell Culture Standardize cell passage number, seeding density, and growth conditions.[2] Regularly test for mycoplasma contamination.
Temperature Fluctuations Ensure all incubation steps are performed at a consistent temperature. Use calibrated incubators and water baths.
Operator Variability Have a detailed, standardized protocol that is followed by all users.[1]

Experimental Protocols

General Cell-Based Assay Protocol Template

This protocol provides a basic framework. Specific details should be optimized for your cell line and assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

    • Remove the culture medium from the wells and replace it with a medium containing the desired concentration of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Perform the specific assay (e.g., cell viability, reporter gene expression, protein quantification).

    • Follow the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Subtract the background signal (wells with no cells).

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate relevant parameters (e.g., IC50).

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound, leading to a cellular response. This is a generalized pathway for illustrative purposes.

SKF10810_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates SKF10810 SKF10810 SKF10810->Receptor Inhibits Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway showing inhibition by this compound.

Troubleshooting Workflow for Experimental Variability

This diagram outlines a logical approach to diagnosing and resolving inconsistencies in your experimental results.

Troubleshooting_Workflow Start Start Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Review_Protocol Review Protocol for Deviations Inconsistent_Results->Review_Protocol Yes End Consistent Results Inconsistent_Results->End No Check_Reagents Check Reagent Quality & Storage Review_Protocol->Check_Reagents Verify_Cell_Culture Verify Cell Culture Consistency Check_Reagents->Verify_Cell_Culture Calibrate_Equipment Calibrate Pipettes & Readers Verify_Cell_Culture->Calibrate_Equipment Optimize_Assay_Parameters Optimize Assay Parameters Calibrate_Equipment->Optimize_Assay_Parameters Standardize_Procedure Standardize Procedure Optimize_Assay_Parameters->Standardize_Procedure Standardize_Procedure->Inconsistent_Results

Caption: A systematic workflow for troubleshooting experimental variability.

References

Technical Support Center: Optimizing SKF 10810 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The compound "SKF 10810" does not correspond to a publicly documented pharmaceutical agent or research chemical in the scientific literature or commercial databases. It is possible that "this compound" is a typographical error, an internal compound identifier not in the public domain, or a discontinued (B1498344) or obscure compound. The "SKF" prefix historically denoted compounds developed by Smith, Kline & French (now part of GlaxoSmithKline), but "10810" does not appear in available records of their compounds.

To receive accurate guidance, please verify the exact name and CAS number of your compound.

Below is a template demonstrating the type of information that would be provided if "this compound" were a known research compound. This framework is designed to guide your experimental optimization once the correct compound is identified.

Frequently Asked Questions (FAQs)

Q1: What is the general starting concentration for [Specific Assay] when using a novel compound?

A1: For a novel compound with unknown potency in a specific assay, a common starting point is to perform a wide range dose-response curve. A typical range would span from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations. This initial experiment helps in identifying the concentration range where the compound exhibits biological activity.

Q2: How can I determine if my compound is precipitating in the assay medium?

A2: Compound precipitation is a common cause of inconsistent results. Visually inspect your stock solutions and final assay wells for any signs of cloudiness or particulate matter. Additionally, you can measure the absorbance of your compound solution at a wavelength where the compound absorbs light; a decrease in absorbance over time can indicate precipitation. For a more rigorous analysis, techniques like nephelometry or dynamic light scattering (DLS) can be employed.

Q3: What are common controls to include when optimizing compound concentration?

A3: When optimizing the concentration of a test compound, it is crucial to include the following controls:

  • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) at the same final concentration used in the experimental wells. This control accounts for any effects of the solvent on the assay.

  • Positive Control: A known activator or inhibitor of the target pathway or molecule. This ensures that the assay is performing as expected.

  • Negative Control: A well with no treatment or a known inactive compound. This provides a baseline for the assay readout.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicate wells - Inaccurate pipetting- Compound precipitation- Cell plating inconsistency- Calibrate pipettes and use reverse pipetting for viscous solutions.- Check for compound solubility in assay media. Consider using a lower concentration or a different solvent.- Ensure even cell distribution when seeding plates.
No observable effect at any concentration - Compound is inactive in the assay- Incorrect assay setup- Compound degradation- Verify the identity and purity of the compound.- Confirm the assay is working with a positive control.- Check the stability of the compound under assay conditions (e.g., temperature, light exposure).
Cell death observed at high concentrations - Compound-induced cytotoxicity- Perform a separate cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range.- Choose a concentration for your primary assay that is well below the cytotoxic threshold.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density for a Cell-Based Assay
  • Cell Culture: Culture cells in appropriate growth medium to ~80% confluency.

  • Cell Seeding: Trypsinize and resuspend cells to create a single-cell suspension. Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, 40,000 cells/well).

  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At each time point, perform a cell viability assay (e.g., using CellTiter-Glo®) to determine the number of viable cells.

  • Analysis: Plot cell number versus seeding density. The optimal seeding density will be in the exponential growth phase at the time of the assay.

Protocol 2: Dose-Response Curve for a Test Compound
  • Cell Plating: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate vehicle (e.g., DMSO). A common starting point is a 10-point, 3-fold serial dilution starting from 100 µM.

  • Treatment: Add the diluted compound to the corresponding wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Assay Readout: Perform the specific assay to measure the biological response (e.g., luciferase reporter assay, ELISA, qPCR).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Optimize Cell Seeding Density C Seed Cells at Optimal Density A->C B Prepare Compound Serial Dilutions D Treat Cells with Compound Dilutions B->D C->D E Incubate for a Defined Period D->E F Perform Assay and Measure Response E->F G Plot Dose-Response Curve F->G H Calculate EC50/IC50 G->H

Caption: A generalized workflow for optimizing compound concentration.

signaling_pathway_template Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response GeneExpression->BiologicalResponse SKF_Compound SKF Compound SKF_Compound->Kinase1 Inhibits

Caption: A hypothetical signaling pathway illustrating potential compound interaction.

Technical Support Center: SKF Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "SKF 10810" does not correspond to a commonly recognized pharmacological agent in the scientific literature. This guide focuses on structurally and functionally related, well-characterized SKF compounds that are widely used in neuroscience research: SKF 38393 , SKF 81297 , and SKF 83566 . This information is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected results in my experiment with an SKF compound. Could these be due to off-target effects?

A1: Yes, unexpected results can frequently be attributed to off-target effects. While SKF compounds like SKF 38393 and SKF 81297 are known as D1-like dopamine (B1211576) receptor agonists, and SKF 83566 as a D1-like antagonist, they can also interact with other receptors and transporters, especially at higher concentrations. Refer to the data tables below to check for known off-target interactions of the specific compound you are using.

Q2: What are the most common off-target interactions for D1-like SKF compounds?

A2: Common off-targets for this class of compounds include other dopamine receptor subtypes (D2, D3, D4), serotonin (B10506) (5-HT) receptors, and the dopamine transporter (DAT)[1][2][3]. For instance, SKF 83566 is a potent inhibitor of the dopamine transporter (DAT) and also shows affinity for 5-HT2 receptors[1][2][4]. SKF 38393, while selective for D1-like receptors over D2-like receptors, still exhibits binding to D2, D3, and D4 receptors at higher concentrations[3]. SKF 81297 has been shown to modulate NMDA receptor currents independently of D1 receptors[5][6][7].

Q3: How can I confirm if my observed phenotype is due to an off-target effect?

A3: To confirm an off-target effect, you can perform several control experiments:

  • Use a structurally different compound with the same on-target activity: If a different D1 agonist/antagonist does not reproduce the effect, it is more likely that your initial observation was due to an off-target action of the SKF compound.

  • Pharmacological blockade of suspected off-targets: If you suspect, for example, that the effect is mediated by the serotonin 5-HT2A receptor, you can pre-treat your cells or animal with a selective 5-HT2A antagonist before administering the SKF compound. If the unexpected effect is blocked, this points to an off-target interaction.

  • Use a cell line that does not express the primary target: If you are working in vitro, you can use a cell line that lacks the D1 receptor. Any observed effect of a D1 agonist/antagonist in this cell line would be, by definition, an off-target effect.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell-based assays.
  • Possible Cause: Inconsistent compound concentration or degradation.

    • Solution: Prepare fresh stock solutions of the SKF compound in the recommended solvent (e.g., DMSO) for each experiment. Aliquot and store at -80°C to minimize freeze-thaw cycles. When diluting to the final concentration in your assay medium, ensure thorough mixing.

  • Possible Cause: Variable receptor expression in your cell line.

    • Solution: Use cells with a consistent passage number. Periodically verify the expression of the target receptor (e.g., via qPCR or Western blot).

  • Possible Cause: High agonist concentration leading to receptor desensitization or off-target effects.

    • Solution: Perform a dose-response curve to determine the EC80 (the concentration that produces 80% of the maximal response) of your agonist. Using this concentration for antagonist experiments provides a sufficient window to observe inhibition without oversaturating the system[8].

Issue 2: Unexpected behavioral effects in in vivo experiments.
  • Possible Cause: The compound is engaging off-target receptors in brain regions outside your area of interest.

    • Solution: Consider local administration of the compound (e.g., via stereotaxic injection) into the specific brain region you are studying. This can help minimize systemic off-target effects.

  • Possible Cause: The observed behavior is a composite of on-target and off-target effects. For example, the D1 antagonist SKF 83566 also inhibits the dopamine transporter, which can increase extracellular dopamine levels and confound the interpretation of D1 receptor blockade[1][9][10].

    • Solution: In a separate group of animals, co-administer a selective dopamine reuptake inhibitor with a different D1 antagonist to see if you can replicate the behavioral effect. This can help dissect the contribution of DAT inhibition.

Data Presentation

Table 1: Binding Affinities (Ki in nM) of SKF Compounds for Dopamine Receptors

CompoundD1 ReceptorD5 ReceptorD2 ReceptorD3 ReceptorD4 Receptor
SKF 38393 1~0.5~150~5000~1000
SKF 81297 15----
SKF 83566 ~0.56-2000--

Data for SKF 38393 from Tocris Bioscience[3]. Data for SKF 81297 from IUPHAR/BPS Guide to PHARMACOLOGY[11]. Data for SKF 83566 from R&D Systems.

Table 2: Off-Target Binding Affinities of SKF Compounds

CompoundOff-TargetAffinity (Ki or IC50 in nM)
SKF 83566 5-HT2 Receptor11 (Ki)
Dopamine Transporter (DAT)5700 (IC50 for uptake inhibition)
DAT (cocaine binding site)510 (IC50)
SKF 81297 NMDA Receptor (GluN2A/B)Modulatory effect, not affinity

Data for SKF 83566 from MedChemExpress and Stouffer et al., 2011[1][2][9][10]. Data for SKF 81297 from González-Maeso et al., 2022[5].

Experimental Protocols

Protocol 1: Basic Protocol for SKF Compound Application in Cell Culture
  • Cell Plating: Seed cells at a density that will ensure they are in a logarithmic growth phase and 70-80% confluent at the time of the experiment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the SKF compound in DMSO.

    • On the day of the experiment, thaw an aliquot and perform serial dilutions in serum-free culture medium to achieve the desired final concentrations.

    • Crucially, ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.1% to avoid solvent-induced artifacts.

  • Treatment:

    • Remove the existing culture medium.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the medium containing the appropriate concentration of the SKF compound or vehicle control.

  • Incubation: Incubate the cells for the time specified by your experimental design.

  • Downstream Analysis: Proceed with your intended assay (e.g., cAMP measurement, gene expression analysis, etc.).

Protocol 2: Mitigating Off-Target Effects with a Selective Antagonist

This protocol provides a framework for determining if an observed effect of an SKF compound is mediated by a known off-target. This example uses SKF 83566 and a hypothetical off-target effect mediated by the 5-HT2 receptor.

  • Determine the optimal concentration of the SKF compound that produces the effect of interest.

  • Select a highly selective antagonist for the suspected off-target receptor (e.g., ketanserin (B1673593) for the 5-HT2A receptor).

  • Experimental Groups:

    • Vehicle control

    • SKF 83566 alone

    • Selective 5-HT2A antagonist alone

    • SKF 83566 + selective 5-HT2A antagonist

  • Pre-treatment: Incubate the cells with the selective 5-HT2A antagonist for a sufficient time to ensure receptor blockade (typically 30-60 minutes) before adding SKF 83566.

  • Co-incubation: Add SKF 83566 to the wells already containing the antagonist and incubate for the duration of your experiment.

  • Analysis: If the selective antagonist blocks the effect of SKF 83566, it strongly suggests the effect is mediated, at least in part, by the 5-HT2A receptor.

Visualizations

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D1 Agonist (SKF 38393/81297) D1 Agonist (SKF 38393/81297) D1R D1 Receptor D1 Agonist (SKF 38393/81297)->D1R Binds Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibits Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Canonical D1 dopamine receptor signaling pathway.

Mitigation_Workflow cluster_workflow Experimental Workflow to Mitigate Off-Target Effects Start Start: Unexpected experimental result with SKF compound Check_Profile Check Off-Target Profile (See Tables 1 & 2) Start->Check_Profile Hypothesize Hypothesize Off-Target Receptor Check_Profile->Hypothesize Select_Antagonist Select Specific Antagonist for Off-Target Hypothesize->Select_Antagonist Experiment Perform Co-treatment Experiment (See Protocol 2) Select_Antagonist->Experiment Analyze Analyze Results Experiment->Analyze Blocked Effect Blocked? Analyze->Blocked Conclusion_Off_Target Conclusion: Result is likely due to off-target effect Blocked->Conclusion_Off_Target Yes Conclusion_On_Target Conclusion: Result is likely on-target or other off-target Blocked->Conclusion_On_Target No

Caption: Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: SKF-96365 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

As "SKF 10810" did not yield specific results, this technical support center focuses on SKF-96365 , a widely researched compound with known cytotoxic effects, which is likely the intended subject of inquiry.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with SKF-96365-induced cytotoxicity in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is SKF-96365 and what is its primary mechanism of action?

A1: SKF-96365 is a chemical compound widely used in cell biology research. Its primary mechanism of action is the blockade of store-operated calcium entry (SOCE) and transient receptor potential canonical (TRPC) channels.[1][2] By inhibiting these channels, SKF-96365 prevents the influx of calcium (Ca²⁺) into the cell, which in turn disrupts various calcium-dependent signaling pathways that are often crucial for cell proliferation and survival.[1]

Q2: What are the expected cytotoxic effects of SKF-96365 on cancer cell lines?

A2: SKF-96365 has demonstrated potent anti-neoplastic activity in a variety of cancer cell lines.[1][3][4] Its cytotoxic effects are typically mediated through the induction of:

  • Apoptosis (Programmed Cell Death): It can trigger the mitochondrial apoptotic pathway, characterized by the release of cytochrome c.[1][2]

  • Cell Cycle Arrest: It often causes cells to arrest in the G2/M phase of the cell cycle.[1][4]

  • Autophagy: SKF-96365 can also induce autophagy. Interestingly, this can sometimes be a cytoprotective mechanism that delays apoptosis.[1][2]

Q3: Why am I observing high variability in cytotoxicity or inconsistent IC50 values with SKF-96365?

A3: High variability is a common issue and can stem from several factors:

  • Compound Solubility: SKF-96365 is typically dissolved in DMSO.[5] Poor solubility or precipitation in aqueous cell culture media can lead to inconsistent effective concentrations. Ensure the final DMSO concentration in your experiments is low (e.g., <0.5%) and consistent across all wells.

  • Cell Density: The initial number of cells seeded can significantly impact the observed cytotoxicity. Higher cell densities may require higher concentrations of SKF-96365 to achieve the same effect.

  • Incubation Time: The duration of exposure to SKF-96365 is critical. Cytotoxic effects are time-dependent.[1][3] A 48-hour incubation is common for IC50 determination.[1]

  • Cell Line Specificity: Different cell lines exhibit varying sensitivity to SKF-96365 due to differences in the expression of TRPC channels and other molecular factors.[1][3]

Q4: Can SKF-96365 have off-target effects?

A4: Yes. While it is widely used as a TRPC channel blocker, SKF-96365 is not entirely specific. It has been shown to block other calcium channels, including high-voltage-activated (HVA) and low-voltage-activated (LVA) T-type calcium channels, sometimes even more potently than TRPC channels.[5][6] It can also affect the Na+/Ca2+ exchanger (NCX).[4][7] Researchers should be aware of these potential off-target effects when interpreting their data.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No significant cytotoxicity observed at expected concentrations. 1. Cell Line Resistance: The cell line may have low expression of TRPC channels or compensatory mechanisms. 2. Sub-optimal Incubation Time: The treatment duration may be too short to induce cell death. 3. Compound Degradation: Improper storage of SKF-96365 stock solution.1. Verify Target Expression: Check for TRPC channel expression in your cell line via qPCR or Western Blot. 2. Perform a Time-Course Experiment: Test cytotoxicity at multiple time points (e.g., 24, 48, 72 hours). 3. Prepare Fresh Compound Dilutions: Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[2]
High variability between replicate wells. 1. Incomplete Solubilization: SKF-96365 may be precipitating in the culture medium. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells. 3. Edge Effects: Evaporation in the outer wells of the microplate.1. Ensure Proper Dissolution: Vortex the compound thoroughly after diluting it into the final medium. Visually inspect for precipitate. 2. Improve Seeding Technique: Ensure a homogenous single-cell suspension before plating. 3. Minimize Edge Effects: Do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead.
Unexpected morphological changes in cells. 1. Off-Target Effects: SKF-96365 is known to affect multiple ion channels. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Review Literature: Be aware of the known off-target effects of SKF-96365.[6] 2. Run a Solvent Control: Always include a vehicle control (media with the same final concentration of DMSO) to ensure the observed effects are not due to the solvent.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. Apoptosis assay). 1. Different Biological Readouts: MTT assays measure metabolic activity, which may decrease before apoptosis is detectable. 2. Induction of Autophagy: SKF-96365 can induce cytoprotective autophagy, which can delay apoptosis but still reduce metabolic activity.[1]1. Use Multiple Assays: Combine a metabolic assay (like MTT or WST-1) with a direct measure of cell death (like Annexin V/PI staining) for a more complete picture. 2. Assess Autophagy Markers: If discrepancies persist, consider measuring autophagy markers like LC3-II by Western Blot.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of SKF-96365 varies significantly depending on the cell line and the duration of treatment.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HCT116Colorectal Cancer4810.88
HT29Colorectal Cancer4814.56
KYSE-510Esophageal Squamous Cell Carcinoma24~5.58
KYSE-30Esophageal Squamous Cell Carcinoma24~31.52
EC9706Esophageal Squamous Cell Carcinoma24~23.78
LN-229GlioblastomaNot SpecifiedEC50 for enhancing NCX reverse operation: 9.79

Data compiled from multiple sources.[1][3][7]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using an MTS Assay

This protocol provides a general workflow for determining the cytotoxic effect of SKF-96365.

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of SKF-96365 in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.

    • Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the SKF-96365 dilutions or controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the results and determine the IC50 value using appropriate software.

Visualizations

Signaling Pathway Diagram

SKF96365_Pathway cluster_inhibition SKF SKF-96365 SOCE SOCE / TRPC Channels SKF->SOCE Inhibition SKF->CaMKII_pathway Indirect Inhibition Ca_influx Ca²⁺ Influx SOCE->Ca_influx CaMKII CaMKIIγ Ca_influx->CaMKII Activation AKT AKT CaMKII->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition of apoptotic signals CellCycle G2/M Arrest AKT->CellCycle Promotion of cycle progression Autophagy Cytoprotective Autophagy mTOR->Autophagy Inhibition of autophagy initiation AKT_pathway->Apoptosis Induction AKT_pathway->CellCycle Induction mTOR_pathway->Autophagy Induction

Caption: SKF-96365 signaling pathway leading to cytotoxicity.

Experimental Workflow Diagram

Cytotoxicity_Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with SKF-96365 (Dose-Response) incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 assay Perform Cytotoxicity Assay incubate2->assay mts MTS/MTT Assay (Metabolic Activity) assay->mts Option 1 annexin Annexin V / PI Staining (Apoptosis) assay->annexin Option 2 read Measure Signal (e.g., Absorbance) mts->read annexin->read (Flow Cytometry) analyze Data Analysis (% Viability, IC50) read->analyze end End analyze->end

Caption: General workflow for assessing SKF-96365 cytotoxicity.

References

Navigating Experimental Controls: A Guide to SKF 10810 and Vehicle Selection in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the appropriate use of experimental controls, with a specific clarification on the compound SKF 10810 and a broader guide to the selection and troubleshooting of vehicle controls.

Clarification: this compound is a Pharmacologically Active Compound, Not a Vehicle Control

Initial research indicates a potential misunderstanding regarding the function of this compound. It is crucial for experimental integrity to note that This compound is not an inert vehicle control . Instead, it is a GABAa receptor antagonist with an EC50 of 4.3 μM.[1][2] As an active pharmacological agent, it is unsuitable for use as a vehicle, which by definition should have no biological effect in the experimental system. Using this compound as a vehicle would introduce a significant confounding variable, invalidating the experimental results.

Frequently Asked Questions (FAQs) about this compound

Q1: What is this compound?

A1: this compound is a GABAa receptor antagonist.[1][2] This means it blocks the action of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.

Q2: What is the mechanism of action of this compound?

A2: By blocking GABAa receptors, this compound reduces inhibitory signaling in the brain. This can lead to an increase in neuronal excitability. It has been suggested that by blocking GABAergic inhibition of the brain's reward pathways, this compound may have antidepressant effects.[1][2]

Q3: What are the research applications of this compound?

A3: this compound is used in neurological research to study the roles of the GABAergic system in various physiological and pathological processes.[1][2]

Technical Support Center: Vehicle Control Selection and Troubleshooting

The proper selection and use of a vehicle control are fundamental to the design of a valid scientific experiment. A vehicle is the solvent or carrier used to dissolve and administer a test compound, and the vehicle control group receives the vehicle without the active ingredient.[3][4] This allows researchers to distinguish the effects of the test compound from any potential effects of the solvent itself.

Frequently Asked Questions (FAQs) on Vehicle Controls

Q1: What is the purpose of a vehicle control group?

A1: A vehicle control group serves as a baseline to determine if the vehicle (the substance used to dissolve the test compound) has any effect on its own.[4][5] This is critical for ensuring that the observed experimental effects are due to the test compound and not the vehicle.

Q2: How do I choose an appropriate vehicle for my experiment?

A2: The ideal vehicle should:

  • Dissolve the test compound at the desired concentration.

  • Be non-toxic to the biological system at the administered volume.

  • Have no intrinsic biological activity in the context of the experiment.

  • Be of a high purity to avoid introducing confounding contaminants.

The selection of a vehicle often involves a balance of these factors. A decision-making workflow for selecting a vehicle is illustrated below.

G A Start: Need to Administer Test Compound B Is the compound soluble in aqueous solution (e.g., saline, PBS)? A->B C Yes B->C Yes D No B->D No E Use aqueous solution as vehicle. C->E F Consider organic solvents (e.g., DMSO, ethanol). D->F O End: Vehicle Selected E->O G Is the required concentration of organic solvent toxic to the cells/animal? F->G H Yes G->H Yes I No G->I No J Test lower, non-toxic concentrations. Can the compound still be dissolved? H->J M Use the lowest effective concentration of the organic solvent. I->M K Yes J->K Yes L No J->L No K->M N Explore alternative vehicles (e.g., cyclodextrins, lipid emulsions). L->N P End: Re-evaluate experimental design or compound formulation. L->P M->O N->O

Diagram 1: Decision workflow for selecting a vehicle control.

Q3: What are some common vehicle controls and their properties?

A3: The choice of vehicle depends heavily on the properties of the compound being tested and the experimental system. Below is a table summarizing common vehicles.

VehiclePropertiesCommon In Vitro ConcentrationCommon In Vivo Administration
Saline (0.9% NaCl) Isotonic, generally non-toxic. Used for water-soluble compounds.N/AIntravenous, intraperitoneal
Phosphate-Buffered Saline (PBS) Isotonic and non-toxic, helps maintain pH. For water-soluble compounds.Vehicle for cell cultureIntravenous, intraperitoneal
Dimethyl Sulfoxide (DMSO) A powerful solvent for many nonpolar compounds. Can have biological effects and be toxic at higher concentrations.< 0.5% v/vOften diluted in saline
Ethanol Solubilizes many organic compounds. Can have significant biological effects and toxicity.< 0.1% v/vDiluted in saline
Polyethylene Glycol (PEG) Used to increase the solubility of poorly water-soluble compounds. Viscosity and potential for toxicity vary with molecular weight.VariableOral, parenteral
Cyclodextrins Used to encapsulate hydrophobic compounds, increasing their aqueous solubility. Generally considered low toxicity.VariableOral, parenteral
Troubleshooting Guide for Vehicle Controls

Problem 1: My vehicle control group shows a significant biological effect.

  • Possible Cause: The vehicle itself has an unexpected biological activity in your specific experimental model. For example, DMSO is known to have anti-inflammatory and antioxidant effects.

  • Troubleshooting Steps:

    • Literature Review: Search for published studies that have used the same vehicle in a similar experimental system to see if similar effects have been reported.

    • Concentration Reduction: If possible, lower the concentration of the vehicle. For solvents like DMSO and ethanol, even small reductions can mitigate off-target effects.

    • Alternative Vehicle: If reducing the concentration is not feasible, you may need to identify and validate a different vehicle for your test compound.

Problem 2: The test compound precipitates out of solution when added to the media or administered.

  • Possible Cause: The final concentration of the vehicle is too low to maintain the solubility of the compound in the aqueous environment of the culture media or bloodstream.

  • Troubleshooting Steps:

    • Solubility Testing: Perform preliminary tests to determine the solubility of your compound in the vehicle and after dilution into the final experimental medium.

    • Formulation Aids: Consider the use of co-solvents or solubility enhancers like cyclodextrins or PEG.

    • Fresh Preparation: Prepare solutions fresh before each experiment, as some compounds may be unstable or prone to precipitation over time.

Problem 3: There is high variability within my vehicle control group.

  • Possible Cause: Inconsistent preparation or administration of the vehicle, or underlying variability in the experimental model.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that the vehicle is prepared and administered in a consistent manner for all subjects or wells. This includes factors like volume, temperature, and rate of administration.

    • Increase Sample Size: A larger number of replicates can help to reduce the impact of random variation.

    • Acclimatization: For in vivo studies, ensure that animals are properly acclimatized to the experimental conditions before dosing.

Experimental Workflow with Vehicle Control

The inclusion of a vehicle control is a critical component of a well-designed experiment. The following diagram illustrates a typical experimental workflow.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis A Prepare Test Compound in Vehicle C Experimental Group(s) (e.g., cells, animals) A->C B Prepare Vehicle Only D Vehicle Control Group (e.g., cells, animals) B->D E Measure Outcome C->E F Measure Outcome D->F G Compare Experimental Group to Vehicle Control E->G F->G

References

interpreting inconsistent results with SKF 10810

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information for the specific compound "SKF 10810" could not be located. This technical support guide has been created for SKF 38393 , a well-researched and prototypical D1-like dopamine (B1211576) receptor partial agonist, which may be the compound of interest.

This guide provides troubleshooting advice and frequently asked questions for researchers using SKF 38393 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is SKF 38393 and what is its primary mechanism of action?

SKF 38393 is a classic and selective partial agonist for D1-like dopamine receptors (D1 and D5).[1][2] Its primary mechanism of action involves binding to these receptors and activating the Gs alpha-subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade leads to various downstream cellular effects. It is considered a prototypical D1-like agonist and is widely used to study the function of these receptors.[2]

Q2: What are the recommended storage and handling conditions for SKF 38393?

Proper storage and handling are critical to maintain the integrity of SKF 38393. It is light-sensitive, hygroscopic (absorbs moisture from the air), and air-sensitive.[5]

Storage ConditionDuration
Powder 3 years at -20°C
In Solvent (e.g., DMSO) 1 year at -80°C
In Solvent (e.g., DMSO) 1 month at -20°C

Data sourced from Selleck Chemicals.[6]

For optimal results, prepare solutions on the day of use. If storage of a stock solution is necessary, it is recommended to store it at -20°C for up to one month.[1] Always allow the solution to equilibrate to room temperature before use and ensure any precipitate is fully dissolved.[1]

Q3: In what solvents can I dissolve SKF 38393?

SKF 38393 hydrochloride is soluble in water and DMSO.[1]

SolventConcentration
Water 50 mM (with warming)
DMSO 100 mM

Data sourced from Hello Bio.[1]

Note that using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[6]

Troubleshooting Guide

Issue 1: Inconsistent or No Effect Observed in Cell-Based Assays

Possible Cause 1: Compound Degradation SKF 38393 is sensitive to light and can be unstable in aqueous solutions over time.[5][7]

  • Troubleshooting Steps:

    • Prepare fresh solutions for each experiment.

    • Protect solutions from light by using amber vials or wrapping tubes in foil.

    • If using aqueous buffers, be aware that the compound may be unstable in basic conditions.[7]

Possible Cause 2: Low Receptor Expression The cell line used may not express sufficient levels of D1 dopamine receptors to elicit a measurable response.

  • Troubleshooting Steps:

    • Confirm D1 receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding assays.

    • Consider using a cell line known to express high levels of D1 receptors, such as HEK293 cells stably transfected with the human D1 receptor.[3]

Possible Cause 3: Partial Agonism SKF 38393 is a partial agonist. In systems with low receptor reserve, it may not produce a maximal response comparable to a full agonist like dopamine.[3]

  • Troubleshooting Steps:

    • Include a full agonist (e.g., dopamine) as a positive control in your experiments to establish the maximum possible response.

    • Be aware that in receptor-overexpressing systems, partial agonists can sometimes appear as full agonists.[3]

Issue 2: Unexpected or Off-Target Effects

Possible Cause 1: Interaction with other Receptors While selective, SKF 38393 can interact with other dopamine receptor subtypes at higher concentrations.

  • Receptor Selectivity Profile:

ReceptorKi (nM)
D1 1
D5 ~0.5
D2 ~150
D3 ~5000
D4 ~1000

Data sourced from Hello Bio and Tocris Bioscience.[1][2]

  • Troubleshooting Steps:

    • Perform dose-response experiments to ensure you are using a concentration that is selective for D1-like receptors.

    • Use a selective D1 antagonist (e.g., SCH 23390) to confirm that the observed effect is mediated by D1 receptors.[4]

Possible Cause 2: Modulation of other Neurotransmitter Systems In some experimental systems, SKF 38393 has been shown to presynaptically stimulate the release of glutamate (B1630785).[1][4]

  • Troubleshooting Steps:

    • Consider the potential downstream effects of enhanced glutamate release in your experimental model.

    • This effect appears to be dependent on protein kinase A (PKA), a downstream effector of D1 receptor activation.[4]

Experimental Protocols & Workflows

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 receptor by an agonist like SKF 38393 initiates a well-characterized signaling cascade.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D1R D1 Receptor G_Protein Gs Protein D1R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response (e.g., Gene Transcription) CREB->Cellular_Response leads to SKF38393 SKF 38393 (Agonist) SKF38393->D1R Troubleshooting_Workflow cluster_Compound Compound Checks cluster_Protocol Protocol Checks cluster_System System Validation cluster_Mechanism Mechanism Considerations Start Start: Inconsistent/No Effect Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol Check_Compound->Check_Protocol Fresh_Sol Prepare fresh solution? Check_Compound->Fresh_Sol Check_System Step 3: Validate Biological System Check_Protocol->Check_System Incubation_Time Correct incubation time? Check_Protocol->Incubation_Time Consider_Mechanism Step 4: Re-evaluate Mechanism of Action Check_System->Consider_Mechanism Receptor_Exp Confirm D1 receptor expression? Check_System->Receptor_Exp Outcome Resolution Consider_Mechanism->Outcome Partial_Agonism Account for partial agonism? Consider_Mechanism->Partial_Agonism Protect_Light Protect from light? Fresh_Sol->Protect_Light Correct_Solvent Correct solvent & concentration? Protect_Light->Correct_Solvent Positive_Control Include positive control (e.g., Dopamine)? Incubation_Time->Positive_Control Negative_Control Include vehicle control? Positive_Control->Negative_Control Cell_Health Check cell viability/health? Receptor_Exp->Cell_Health Off_Target Consider off-target effects at high doses? Partial_Agonism->Off_Target

References

Validation & Comparative

Comparative Efficacy of SKF 10810 and Competing GABA-A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the performance of SKF 10810 in comparison to other widely used GABA-A receptor antagonists, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of the efficacy of the GABA-A receptor antagonist this compound with two well-established competitors: bicuculline (B1666979) and picrotoxin (B1677862). The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of the most appropriate antagonist for their experimental needs.

Executive Summary

Gamma-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. Antagonists of these receptors are invaluable tools for studying synaptic inhibition and for investigating the pathophysiology of various neurological and psychiatric disorders. This compound is identified as a GABA-A receptor antagonist with a reported EC50 of 4.3 μM. This guide benchmarks the efficacy of this compound against bicuculline, a competitive antagonist, and picrotoxin, a non-competitive channel blocker.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the available quantitative data for this compound and its competitors. It is important to note that a direct comparison is challenging without efficacy data for this compound under identical experimental conditions as its competitors. The provided EC50 for this compound lacks the specific GABA concentration used during the determination, a critical parameter for evaluating competitive antagonists.

CompoundMechanism of ActionEfficacy MetricValueGABA ConcentrationCell Line & Receptor Subtype
This compound GABA-A Receptor AntagonistEC504.3 µMNot SpecifiedNot Specified
Bicuculline Competitive AntagonistIC503.3 µM30 µMHEK293 cells expressing GABAA(α5β3γ2)
Picrotoxin Non-competitive Antagonist (Channel Blocker)IC500.8 µM30 µMHEK293 cells expressing GABAA(α5β3γ2)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized and specific protocols relevant to the efficacy data presented.

Whole-Cell Patch-Clamp Electrophysiology (General Protocol)

This technique is the gold standard for characterizing the activity of ion channels, including GABA-A receptors.

  • Cell Preparation: Cultured cells (e.g., HEK293) expressing the desired GABA-A receptor subtype or acutely dissociated neurons are prepared on a coverslip.

  • Pipette Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is fabricated using a micropipette puller. The pipette is then filled with an internal solution that mimics the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ), electrically isolating the patched membrane.

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, allowing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is held at a constant value (e.g., -60 mV) using a patch-clamp amplifier.

  • Drug Application: A baseline GABA-evoked current is established by applying a known concentration of GABA. Subsequently, the antagonist (this compound, bicuculline, or picrotoxin) is co-applied with GABA at various concentrations.

  • Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the effect of the antagonist on the GABA-evoked response. For competitive antagonists, the IC50 value is determined in the presence of a fixed concentration of the agonist (GABA).

Specific Protocol for Bicuculline and Picrotoxin Efficacy Determination

The following protocol is based on the methodology used to obtain the IC50 values for bicuculline and picrotoxin in the provided data.

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Receptor Subtype: Stably expressing the human GABAA(α5β3γ2) receptor subtype.

  • Technique: Automated whole-cell patch-clamp.

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • A baseline current is elicited by the application of 30 µM GABA.

    • Increasing concentrations of either bicuculline or picrotoxin are co-applied with 30 µM GABA.

    • The inhibition of the GABA-evoked current is measured at each antagonist concentration.

    • The concentration-response data are fitted with a logistic function to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of GABA-A Receptor Antagonism

GABA_A_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site Antagonist This compound / Bicuculline Antagonist->GABA_A_Receptor Competitively blocks orthosteric site No_Hyperpolarization No Hyperpolarization (Disinhibition) Antagonist->No_Hyperpolarization Picrotoxin Picrotoxin Ion_Channel Cl- Channel Picrotoxin->Ion_Channel Blocks pore (Non-competitive) Picrotoxin->No_Hyperpolarization GABA_A_Receptor->Ion_Channel gating Cl_ion Cl- influx GABA_A_Receptor->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Signaling pathway of GABA-A receptor activation and its antagonism.

Experimental Workflow for Efficacy Determination

Experimental_Workflow A Cell Culture (HEK293 with GABAA-R) C Whole-Cell Patch-Clamp Setup A->C B Pipette Preparation (Internal Solution) B->C D Giga-seal Formation C->D E Establish Whole-Cell Configuration D->E F Voltage Clamp (-60 mV) E->F G Baseline GABA Application (e.g., 30 µM) F->G H Co-application of GABA + Antagonist (Varying Conc.) G->H I Record Inhibitory Current H->I J Data Analysis (IC50 Determination) I->J

Caption: Workflow for determining antagonist efficacy using patch-clamp electrophysiology.

Unraveling the Identity of SKF 10810: A Challenge in Drug Identification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the scientific and medical literature has revealed no evidence of a therapeutic agent designated as "SKF 10810." Extensive searches across multiple databases, including those indexing chemical compounds, clinical trials, and pharmaceutical development pipelines, have failed to identify any drug or research compound with this specific identifier.

The "SKF" prefix was historically used by the pharmaceutical company Smith, Kline & French (now part of GlaxoSmithKline) to designate their drug candidates. However, the numerical suffix "10810" does not correspond to any known compound in publicly available records. It is highly probable that "this compound" is an incorrect or obsolete designation.

Without a confirmed identity for this compound, it is impossible to determine its mechanism of action, therapeutic target, or the relevant standard of care for comparison. Key information required for a comparative analysis, such as preclinical and clinical data, remains inaccessible.

To proceed with a comparative analysis, a correct and verifiable name or identifier for the compound of interest is essential. Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are encouraged to verify the exact nomenclature and any alternative designations.

Once a valid compound is identified, a thorough comparison against the current standard of care can be conducted. This would typically involve:

  • Target and Mechanism of Action Analysis: A detailed examination of the molecular target and the pharmacological effect of the new agent compared to existing therapies.

  • Preclinical Data Review: Comparison of in vitro and in vivo studies assessing efficacy, selectivity, and preliminary safety profiles.

  • Clinical Trial Data Comparison: A critical analysis of available clinical trial data, focusing on endpoints such as efficacy, safety, tolerability, and patient-reported outcomes.

  • Pharmacokinetic and Pharmacodynamic Profiling: A comparative assessment of how the drug is absorbed, distributed, metabolized, and excreted, and its physiological effects.

A visual representation of a hypothetical drug comparison workflow is provided below.

Hypothetical Drug Comparison Workflow A Identify Correct Compound Name B Determine Therapeutic Area & Standard of Care A->B C Gather Preclinical & Clinical Data (New Compound vs. Standard of Care) B->C D Comparative Analysis: - Efficacy - Safety - MOA C->D E Synthesize Findings in Comparison Guide D->E

Caption: A simplified workflow for comparing a novel drug candidate to the standard of care.

We invite researchers and professionals with the correct identification of the compound inadvertently referred to as "this compound" to provide the accurate information. This will enable the generation of a comprehensive and data-driven comparison guide as originally intended.

Validating Bosutinib's Cellular Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent interacts with its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of Bosutinib (B1684425), a dual inhibitor of Src and Abl kinases. We will delve into the principles, protocols, and comparative data for the Cellular Thermal Shift Assay (CETSA), Kinobeads-based chemical proteomics, and the NanoBRET™ Target Engagement Assay.

Bosutinib is a potent tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML). Its therapeutic efficacy hinges on its ability to bind to and inhibit the activity of the BCR-ABL fusion protein and members of the Src family of kinases. Verifying this engagement at the cellular level is crucial for understanding its mechanism of action, predicting clinical response, and identifying potential off-target effects.

Comparison of Target Engagement Validation Methods

The selection of an appropriate target engagement validation method depends on various factors, including the specific research question, available instrumentation, and the desired throughput. Here, we compare three widely used techniques for assessing Bosutinib's interaction with its cellular targets.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads (Chemical Proteomics)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.Competitive binding of the drug with a broad-spectrum kinase inhibitor matrix.Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.
Cellular Context Intact cells or cell lysates.Primarily cell lysates.Intact, live cells.
Primary Readout Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).Relative abundance of proteins bound to the beads, yielding IC50 or Kd values.BRET ratio, yielding IC50 values.
Target Scope Any soluble protein for which a detection antibody is available. Can be adapted for proteome-wide analysis with mass spectrometry.Broad profiling of the kinome and other ATP-binding proteins.Specific, requires genetic modification to tag the protein of interest with NanoLuc® luciferase.
Labeling Requirement Label-free for the drug.Label-free for the drug.Requires a fluorescently labeled tracer and a luciferase-tagged target protein.
Throughput Low to medium (Western blot-based), can be high-throughput with specific plate-based readouts.Medium to high, especially with multiplexed mass spectrometry.High, suitable for screening.
Quantitative Data EC50 from ITDRF.IC50 or apparent Kd values.IC50 values.

Quantitative Data Summary

The following table summarizes representative quantitative data for Bosutinib's target engagement with its primary targets, Abl and Src, as determined by different methodologies. It is important to note that absolute values can vary depending on the cell line, experimental conditions, and specific assay format.

TargetMethodReported Value (IC50/Kd)Cell LineReference
Abl Kinobeads< 10 nMK562[1][2]
Src Kinobeads< 10 nMK562[1][2]
BCR-ABL Cell Viability~250 nMK562[3]
Various Kinases Radioactive Kinase AssayVaries (e.g., LCK: 6.3 nM, BTK: 1.5 nM)N/A (Biochemical)[4]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

Bosutinib's Impact on Src/Abl Signaling

Bosutinib targets the key signaling nodes, Src and Abl kinases, which are upstream regulators of multiple pathways controlling cell proliferation, survival, and migration.

Bosutinib Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinases Src Src Family Kinases RTK->Src Abl Abl Kinase RTK->Abl Integrins Integrins Integrins->Src PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Migration Cell Migration Src->Migration Abl->PI3K_AKT Abl->RAS_MAPK STAT STAT Pathway Abl->STAT Bosutinib Bosutinib Bosutinib->Src Bosutinib->Abl Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Caption: Bosutinib inhibits Src and Abl, blocking downstream signaling pathways.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Cellular Thermal Shift Assay (CETSA) Workflow cluster_workflow A 1. Cell Treatment: Incubate cells with Bosutinib or vehicle (DMSO). B 2. Heat Challenge: Aliquot cell suspension and heat at a range of temperatures. A->B C 3. Cell Lysis & Centrifugation: Lyse cells and pellet aggregated proteins. B->C D 4. Protein Quantification: Collect supernatant and quantify soluble target protein (e.g., Western Blot). C->D E 5. Data Analysis: Plot soluble protein vs. temperature to generate melting curves and determine ΔTm. D->E

Caption: CETSA workflow for target engagement validation.

Experimental Workflow: Kinobeads Assay

This chemical proteomics approach profiles drug-target interactions in a competitive binding format.

Kinobeads Assay Workflow cluster_workflow A 1. Cell Lysate Preparation: Prepare protein lysate from cultured cells. B 2. Competitive Binding: Incubate lysate with Bosutinib at various concentrations. A->B C 3. Kinobeads Incubation: Add kinobeads to capture unbound kinases. B->C D 4. Elution and Digestion: Elute and digest bead-bound proteins. C->D E 5. Mass Spectrometry: Analyze peptides by LC-MS/MS. D->E F 6. Data Analysis: Quantify protein abundance to determine IC50 values. E->F

Caption: Kinobeads assay workflow for kinase inhibitor profiling.

Experimental Workflow: NanoBRET™ Target Engagement Assay

NanoBRET is a live-cell assay that measures target engagement through energy transfer.

NanoBRET™ Target Engagement Assay Workflow cluster_workflow A 1. Cell Preparation: Transfect cells with NanoLuc®-target fusion construct. B 2. Compound & Tracer Addition: Add NanoBRET® tracer and varying concentrations of Bosutinib. A->B C 3. Incubation: Incubate to allow for compound entry and binding. B->C D 4. Substrate Addition & Signal Detection: Add Nano-Glo® substrate and measure donor and acceptor emissions. C->D E 5. Data Analysis: Calculate BRET ratio and determine IC50 values. D->E

Caption: NanoBRET™ Target Engagement Assay workflow.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) - Western Blot Detection
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentrations of Bosutinib or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[5]

  • Cell Lysis and Clarification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet aggregated proteins.[5]

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-Abl or anti-Src), followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each band to the intensity of the non-heated sample (or the lowest temperature point).

    • Plot the normalized intensities against the temperature to generate melting curves. A shift in the melting temperature (Tm) between the vehicle- and Bosutinib-treated samples indicates target engagement.

Kinobeads Competition Binding Assay
  • Cell Lysate Preparation:

    • Harvest cultured cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Competition with Bosutinib:

    • Aliquot the cell lysate and incubate with a serial dilution of Bosutinib or vehicle (DMSO) for a defined period (e.g., 1 hour) at 4°C to allow for binding to reach equilibrium.[6]

  • Kinobeads Enrichment:

    • Add kinobeads slurry to each lysate-drug mixture and incubate with gentle rotation for 1-2 hours at 4°C to allow for the capture of unbound kinases.[6]

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Protein Elution and Preparation for Mass Spectrometry:

    • Elute the bound proteins from the kinobeads using an appropriate elution buffer (e.g., containing SDS and DTT).

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis and Data Quantification:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of proteins in each sample using label-free quantification or isobaric labeling (e.g., TMT).

    • Plot the relative abundance of each identified kinase against the concentration of Bosutinib to generate dose-response curves and calculate IC50 values.[7]

NanoBRET™ Target Engagement Intracellular Kinase Assay
  • Cell Transfection and Seeding:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Seed the transfected cells into a white, 96- or 384-well assay plate and incubate for 18-24 hours to allow for protein expression.[8]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Bosutinib.

    • Add the NanoBRET™ tracer and the Bosutinib dilutions to the cells.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[8]

  • Signal Detection:

    • Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Measure the luminescence at two wavelengths: the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm) using a plate reader equipped with appropriate filters.[8]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the Bosutinib concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Bosutinib that displaces 50% of the tracer.[9]

References

Comparative Analysis of SKF 64139 Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the selective phenylethanolamine N-methyltransferase (PNMT) inhibitor, SKF 64139, with other relevant compounds, focusing on its cross-reactivity with other biological targets. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in utilizing this pharmacological tool.

Executive Summary

SKF 64139 is a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine. While it exhibits high affinity for PNMT, it is not entirely selective and displays measurable activity at other targets, most notably α2-adrenergic receptors and, to a lesser extent, monoamine oxidase (MAO). This guide summarizes the available quantitative data on the binding affinities and inhibitory concentrations of SKF 64139 and a related compound, SKF 29661, against their primary target and key off-targets. Understanding this cross-reactivity profile is crucial for the accurate interpretation of experimental results.

Comparative Selectivity Profile

The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of SKF 64139 and SKF 29661 against PNMT and their principal off-targets.

CompoundPrimary TargetKᵢ / IC₅₀ (nM)Off-TargetKᵢ / IC₅₀ / Kₑ (nM)
SKF 64139 PNMT100 (IC₅₀)[1]α-receptors6000 (Kₑ)[1]
MAOWeak inhibition at high doses[2]
SKF 29661 PNMT300 (Kᵢ, adrenal)[3]--
600 (Kᵢ, CNS)[3]

Experimental Methodologies

The quantitative data presented in this guide were derived from various in vitro assays. Below are detailed protocols representative of the methodologies used to assess the activity of these compounds.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay (Radiochemical)

This assay quantifies the enzymatic activity of PNMT by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine to a norepinephrine (B1679862) substrate.

Protocol:

  • Reaction Mixture Preparation: A typical reaction mixture contains phosphate (B84403) buffer, a saturating concentration of norepinephrine, and the test inhibitor (e.g., SKF 64139) at varying concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of purified or partially purified PNMT enzyme.

  • Incubation: The reaction is incubated at 37°C for a defined period, typically 20-30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of a borate (B1201080) buffer.

  • Extraction: The radiolabeled product (epinephrine) is selectively extracted into an organic solvent mixture (e.g., toluene (B28343) and isoamyl alcohol).

  • Quantification: The radioactivity in the organic phase is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of PNMT activity (IC₅₀) is determined by non-linear regression analysis of the dose-response curve.

α₂-Adrenergic Receptor Binding Assay (Radioligand)

This assay measures the affinity of a compound for α₂-adrenergic receptors by quantifying its ability to displace a radiolabeled ligand specifically bound to the receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing α₂-adrenergic receptors (e.g., rat cerebral cortex).

  • Binding Reaction: The membranes are incubated with a radiolabeled antagonist, such as [³H]rauwolscine, in the presence of varying concentrations of the test compound (e.g., SKF 64139).

  • Incubation: The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of a compound against MAO-A and MAO-B by measuring the production of hydrogen peroxide, a byproduct of the deamination of a substrate like kynuramine (B1673886).[4]

Protocol:

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the respective MAO enzyme (MAO-A or MAO-B), the test inhibitor at various concentrations, and a buffer.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for interaction.

  • Reaction Initiation: The reaction is initiated by adding the substrate (e.g., kynuramine) and a probe that reacts with hydrogen peroxide to produce a fluorescent product.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams are provided.

PNMT_Signaling_Pathway cluster_synthesis Epinephrine Biosynthesis Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT SKF_64139 SKF 64139 PNMT PNMT SKF_64139->PNMT Inhibition

PNMT Signaling Pathway and Inhibition by SKF 64139.

Experimental_Workflow cluster_assays In Vitro Assays PNMT_Assay PNMT Inhibition Assay (Radiochemical) Data_Analysis Data Analysis (IC₅₀ / Kᵢ Determination) PNMT_Assay->Data_Analysis Adrenoceptor_Assay α₂-Adrenoceptor Binding (Radioligand) Adrenoceptor_Assay->Data_Analysis MAO_Assay MAO Inhibition Assay (Fluorometric) MAO_Assay->Data_Analysis Test_Compound Test Compound (e.g., SKF 64139) Test_Compound->PNMT_Assay Test_Compound->Adrenoceptor_Assay Test_Compound->MAO_Assay Selectivity_Profile Comparative Selectivity Profile Data_Analysis->Selectivity_Profile

Experimental Workflow for Determining Compound Selectivity.

References

Unraveling the Specificity and Selectivity of SKF 10810: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, the precise characterization of a compound's specificity and selectivity is paramount to understanding its biological function and therapeutic potential. This guide provides a comprehensive analysis of SKF 10810, a compound of interest in [Note to reader: The provided identifier "this compound" does not correspond to a known pharmacological agent in publicly available scientific literature. The prefix "SKF" is commonly associated with the industrial company SKF, a leading manufacturer of bearings. It is possible that the identifier is inaccurate. A similarly named compound, SKF 64139, is a known inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). This guide will proceed under the assumption that the intended compound of interest was misidentified and will focus on providing a template for analysis, which can be populated with data for a correctly identified compound. ]

This comparative guide aims to offer researchers, scientists, and drug development professionals a detailed examination of a hypothetical compound's performance against relevant alternatives, supported by illustrative experimental data and methodologies.

Section 1: Target Specificity and Selectivity Profile

A compound's utility is defined by its ability to interact with its intended target with high affinity while minimizing off-target effects. The following table summarizes the binding affinities of a hypothetical inhibitor against its primary target and a panel of related proteins.

Table 1: Comparative Binding Affinity (Ki in nM)

CompoundPrimary TargetOff-Target 1Off-Target 2Off-Target 3
Compound X (Hypothetical) 15350>10,000850
Alternative A 25200>10,000600
Alternative B 5505,000150

Section 2: Experimental Protocols

To ensure reproducibility and accurate interpretation of results, detailed experimental methodologies are crucial.

Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of a test compound for a target receptor.

Workflow: Radioligand Binding Assay

prep Prepare cell membranes expressing the target receptor radioligand Incubate membranes with a fixed concentration of radioligand prep->radioligand compound Add varying concentrations of the test compound radioligand->compound incubate Incubate to allow binding to reach equilibrium compound->incubate separate Separate bound from free radioligand via filtration incubate->separate measure Measure radioactivity of the filter separate->measure analyze Analyze data to determine IC50 and Ki values measure->analyze Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CompoundX Compound X CompoundX->Kinase2

Comparative Analysis of SKF 10810 and its Analogues: A Review of Performance and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and public databases reveals no specific chemical compound designated as "SKF 10810." The "SKF" prefix was historically associated with the pharmaceutical company Smith, Kline & French, which developed numerous compounds. However, an exhaustive search for a compound with the numerical identifier 10810 has not yielded any publicly available information regarding its chemical structure, biological activity, or therapeutic potential.

It is possible that "this compound" represents an internal, proprietary compound that has not been disclosed in the public domain, a misnomer, or an erroneous citation. Without a defined chemical entity, a comparative study of its analogues, including performance data and experimental protocols, cannot be conducted.

This guide is therefore unable to provide the requested comparative analysis, data tables, experimental methodologies, and visualizations. We recommend that researchers, scientists, and drug development professionals verify the compound's designation and consult internal or proprietary databases for information on "this compound" and its potential analogues.

Should further identifying information or alternative designations for this compound become available, a comprehensive comparative guide could be developed. This would typically involve:

  • Identification of Analogues: Searching chemical and patent databases for structurally and functionally similar compounds.

  • Data Compilation: Gathering and summarizing quantitative data on the biological activity, potency, selectivity, and pharmacokinetic properties of the identified compounds.

  • Methodology Review: Detailing the experimental protocols used to generate the comparative data, including in vitro assays and in vivo models.

  • Pathway and Workflow Visualization: Creating diagrams to illustrate the mechanism of action, signaling pathways affected, and experimental procedures.

At present, the absence of any public record of "this compound" precludes the initiation of these steps. We encourage users with access to further information to provide it to enable a thorough and accurate comparative analysis.

Benchmarking SKF 10810: A Comparative Analysis Becomes Stalled by Lack of Public Data

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to provide a comprehensive benchmarking guide for the compound designated SKF 10810 against its known inhibitors have been halted due to the absence of publicly available information on this specific molecule. Despite extensive searches across scientific databases and public records, no data regarding the biological target, mechanism of action, or inhibitory profile of a compound labeled this compound could be retrieved.

For researchers, scientists, and drug development professionals, comparative analysis of a novel compound against established inhibitors is a critical step in evaluating its potential therapeutic efficacy and understanding its pharmacological profile. Such an analysis typically involves a detailed comparison of potency (e.g., IC50 or EC50 values), selectivity, and off-target effects. The creation of structured data tables, detailed experimental protocols, and visualizations of signaling pathways are standard components of these guides, facilitating clear and objective assessment.

However, the foundational element for any such guide is the public availability of data on the compound . In the case of this compound, the lack of published research prevents the identification of its primary biological target. Without this crucial information, it is impossible to identify a relevant set of "known inhibitors" for a meaningful comparison.

Searches for "this compound" and variations of this identifier did not yield any specific scientific literature, patent filings, or mentions in pharmaceutical company disclosures. The "SKF" designation historically refers to Smith, Kline & French, a precursor to GlaxoSmithKline. While numerous other SKF compounds with different numerical designations are well-documented in scientific literature, "this compound" does not appear to be among them.

This lack of information could be due to several factors:

  • Internal Designation: this compound may be an internal code for a compound that has not yet been, and may never be, publicly disclosed.

  • Early-Stage Research: The compound may be in a very early stage of development, with no data published to date.

  • Typographical Error: The designation itself could be a typographical error, with the intended compound having a different identifier.

Until information regarding the biological target and pharmacological properties of this compound becomes publicly available, the creation of a detailed and objective benchmarking guide remains impossible. Researchers interested in this specific compound are encouraged to consult any direct sources of information they may have or to monitor for future publications that may disclose the necessary data.

Validating In Vivo Efficacy of GABA-A Receptor Antagonists in Preclinical Models of Depression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of GABA-A receptor antagonists, with a focus on their potential as antidepressant agents. While specific in vivo efficacy data for the compound SKF 10810 , a known GABA-A receptor antagonist, is not publicly available in preclinical depression models, this guide will leverage data from well-characterized alternative GABA-A antagonists, Bicuculline (B1666979) and Picrotoxin (B1677862) , to provide a representative comparison. This document will cover experimental data, detailed methodologies, and relevant signaling pathways to inform future research and drug development in this area.

Introduction to GABA-A Receptor Antagonism in Depression

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, has been implicated in the pathophysiology of major depressive disorder. Dysregulation of GABAergic signaling is thought to contribute to the hyperactive stress response and altered neuronal plasticity observed in depression. GABA-A receptors, ligand-gated ion channels that mediate fast inhibitory neurotransmission, are a key target for modulating this system. Antagonism of these receptors is hypothesized to disinhibit cortical and limbic circuits, potentially leading to antidepressant effects. This compound is identified as a GABA-A receptor antagonist, suggesting its potential utility in neurological disorder research.

Comparative In Vivo Efficacy of Representative GABA-A Antagonists

Due to the absence of specific in vivo studies on this compound in depression models, this section presents data from studies on bicuculline and picrotoxin. These compounds are routinely used as pharmacological tools to study the GABA-A system and have been evaluated in behavioral models of depression.

Data Summary

The following table summarizes the effects of bicuculline and picrotoxin in the Forced Swim Test (FST), a common preclinical screening model for antidepressants. In this test, a decrease in immobility time is indicative of an antidepressant-like effect.

CompoundAnimal ModelDosing (mg/kg)Route of AdministrationKey Finding
Bicuculline Rat2.0Intraperitoneal (i.p.)Did not antagonize the reduction in immobility time produced by a GABA-enhancing agent, suggesting complex interactions within the GABAergic system in this model.[1]
Picrotoxin Rat2.0Intraperitoneal (i.p.)Similar to bicuculline, did not antagonize the antidepressant-like effects of a GABA-enhancing agent in the FST.[1]
Picrotoxin MouseNot specifiedNot specifiedBlocked the antidepressant action of progesterone, indicating its effect is mediated through the GABA-A receptor.

Note: The available data for bicuculline and picrotoxin in the Forced Swim Test is complex and does not consistently demonstrate a clear antidepressant-like effect on their own. Instead, they are often used to probe the mechanism of other compounds. This highlights the intricate nature of GABAergic modulation in depression models.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative protocols for the key experiment cited.

Forced Swim Test (FST) Protocol

This protocol is a generalized procedure based on standard practices in preclinical antidepressant screening.

  • Animals: Male Sprague-Dawley rats (200-250g) are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

  • Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test Session (Day 1): Each rat is placed in the cylinder for a 15-minute period. This session is for habituation.

    • Test Session (Day 2): 24 hours after the pre-test, animals are administered the test compound (e.g., bicuculline, picrotoxin) or vehicle via intraperitoneal injection. Following a 30-minute pre-treatment period, the rats are placed back into the swim tank for a 5-minute test session.

  • Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) during the 5-minute test session is recorded and analyzed. A statistically significant decrease in immobility time compared to the vehicle-treated group is considered an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway of a GABA-A Receptor Antagonist

The following diagram illustrates the proposed mechanism of action for a GABA-A receptor antagonist at the synaptic level.

GABA_Antagonist_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Disinhibition Disinhibition (Increased Excitability) GABA_A_Receptor->Disinhibition Leads to Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA->GABA_A_Receptor Binds Antagonist GABA-A Antagonist (e.g., this compound) Antagonist->GABA_A_Receptor Blocks

Caption: Mechanism of GABA-A receptor antagonism leading to neuronal disinhibition.

Experimental Workflow for In Vivo Efficacy Validation

This diagram outlines a typical workflow for assessing the antidepressant-like effects of a novel compound.

Efficacy_Workflow start Compound Selection (e.g., this compound) animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model behavioral_test Choose Behavioral Paradigm (e.g., Forced Swim Test) animal_model->behavioral_test dosing Dose-Response Study behavioral_test->dosing treatment Administer Compound or Vehicle dosing->treatment behavioral_assessment Behavioral Assessment (Record Immobility) treatment->behavioral_assessment data_analysis Statistical Analysis behavioral_assessment->data_analysis results Evaluate Efficacy data_analysis->results

Caption: Workflow for preclinical validation of antidepressant-like compounds.

Conclusion

While direct in vivo efficacy data for this compound in depression models remains elusive, the established role of the GABA-A receptor in mood regulation suggests that antagonists of this receptor warrant further investigation. The comparative data on bicuculline and picrotoxin indicate a complex relationship between GABA-A antagonism and antidepressant-like effects, which may be dependent on the specific subunit composition of the receptor being targeted and the experimental model employed. Future studies are needed to elucidate the in vivo effects of this compound and to determine its potential as a novel therapeutic for depressive disorders. The experimental protocols and workflows provided in this guide offer a framework for such investigations.

References

A Comparative Guide to the Experimental Use of SKF 96365, a TRPC Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: The initial request specified "SKF 10810". However, extensive searches did not yield information on a compound with this designation in the context of experimental research. Based on the common "SKF" prefix for pharmacological agents and the nature of the query, this guide focuses on the well-documented compound SKF 96365 . It is presumed that "this compound" may have been a typographical error.

This guide provides a comparative overview of the experimental use of SKF 96365, a compound widely recognized as a blocker of transient receptor potential canonical (TRPC) channels and an inhibitor of store-operated Ca2+ entry (SOCE).[1][2] Its application in research, particularly in cancer biology and calcium signaling, is multifaceted. This document outlines its mechanism of action, compares its efficacy across different experimental models, details relevant protocols, and provides context with alternative compounds.

Mechanism of Action and Performance

SKF 96365 is primarily known for its inhibitory effects on TRPC channels and store-operated Ca2+ entry (SOCE).[1] However, its mechanism can be complex and cell-type dependent. In several cancer cell lines, SKF 96365 has been shown to induce cell-cycle arrest, apoptosis, and autophagy by inhibiting the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling pathway.[3][4]

Interestingly, in glioblastoma cells, SKF 96365's anti-growth effect is attributed to enhancing the reverse mode of the Na+/Ca2+ exchanger (NCX), leading to an increase in intracellular Ca2+.[5][6] It is crucial for researchers to be aware of its non-selective properties, as it can also block other channels, including voltage-gated Ca2+ channels and potassium channels.[7][8]

Comparative Efficacy and In Vitro Performance

The effective concentration of SKF 96365 varies significantly depending on the cell type and the biological process under investigation. Below is a summary of its performance in several key studies.

Cell Line/ModelEffectEffective Concentration (IC50)Reference
HCT116 (Colorectal Cancer)Inhibition of cell growth10.88 µM[3]
HT29 (Colorectal Cancer)Inhibition of cell growth14.56 µM[3]
Glioblastoma CellsEnhanced reverse operation of NCXEC50 of 9.79 µM[6]
Human Platelets (ADP-stimulated)Inhibition of receptor-mediated Ca2+ entry8.5 µM[8]
Human Platelets (Thrombin-stimulated)Inhibition of receptor-mediated Ca2+ entry11.7 µM[8]
hCaV3.1 T-type Ca2+ channels (recombinant)Inhibition~560 nM[2]
Alternatives to SKF 96365

For researchers seeking more selective TRPC channel blockers, several alternatives are available. The choice of an alternative will depend on the specific TRPC channel subtype being targeted.

CompoundTarget(s)Notes
Pyr3 Selective TRPC3 inhibitor
ML 204 Selective TRPC4 inhibitor
GsMTx4 TRPC1 and TRPC6 inhibitor
SAR 7334 Potent TRPC6 inhibitor
AC 1903 Selective TRPC5 inhibitor

Experimental Protocols

Reproducibility of experiments with SKF 96365 requires careful attention to methodology. Below are summaries of protocols used in published studies.

In Vitro Cell Viability and Apoptosis Assay in Colorectal Cancer Cells
  • Cell Culture: HCT116 and HT29 cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of SKF 96365 (e.g., 10 µM) for specified time intervals (e.g., 24-48 hours).[3]

  • Cell Viability: Assessed using methods like the MTS assay.

  • Apoptosis Analysis: Apoptotic rates can be determined by flow cytometry after staining with Annexin V and Propidium Iodide. Western blotting for cleaved PARP and cleaved caspase-3 can also be used to detect apoptotic markers.[3]

  • Autophagy Analysis: Autophagy can be assessed by detecting the conversion of LC3-I to LC3-II via Western blot.[3]

In Vivo Xenograft Model for Colorectal Cancer
  • Animal Model: Nude mice are subcutaneously injected with colorectal cancer cells (e.g., HCT116).

  • Treatment Regimen: Once tumors are established, mice are randomly assigned to treatment groups. SKF 96365 can be administered via intraperitoneal injection at a dose such as 20 mg/kg/day.[3]

  • Tumor Growth Monitoring: Tumor volume is measured regularly to assess treatment efficacy.

  • Immunohistochemistry: At the end of the study, tumors can be excised and analyzed for markers of apoptosis (e.g., cleaved caspase-3) and autophagy (e.g., LC3).[3]

Electrophysiological Recording of Ion Channel Activity
  • Cell Preparation: HEK293 cells are transfected with the ion channel of interest (e.g., hCaV3.1).

  • Patch Clamp Technique: Whole-cell patch-clamp recordings are performed to measure ion channel currents.

  • SKF 96365 Application: SKF 96365 is dissolved in the recording solution at the desired concentration (e.g., 1 µM) and perfused over the cells.[2]

  • Data Analysis: The effect of SKF 96365 on the current amplitude and kinetics is analyzed.

Visualizations

Signaling Pathway of SKF 96365 in Colorectal Cancer Cells

SKF96365_Signaling_Pathway cluster_inhibition Inhibitory Effects SKF96365 SKF 96365 SOCE Store-Operated Ca2+ Entry (SOCE) SKF96365->SOCE Ca_influx Ca2+ Influx SOCE->Ca_influx CaMKIIg CaMKIIγ Ca_influx->CaMKIIg AKT AKT CaMKIIg->AKT Phosphorylation (Ser473) mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Autophagy Cytoprotective Autophagy mTOR->Autophagy

Caption: SKF 96365 inhibits SOCE, leading to downstream inhibition of the CaMKIIγ/AKT/mTOR pathway.

Experimental Workflow for Assessing Cell Viability

Cell_Viability_Workflow start Seed Cells in Multi-well Plates incubation1 Incubate (e.g., 24h) for cell adherence start->incubation1 treatment Treat with SKF 96365 (various concentrations) incubation1->treatment control Treat with Vehicle (e.g., DMSO) incubation1->control incubation2 Incubate for (e.g., 48h) treatment->incubation2 control->incubation2 assay Add MTS Reagent to each well incubation2->assay incubation3 Incubate (e.g., 1-4h) assay->incubation3 readout Measure Absorbance (e.g., 490 nm) incubation3->readout

Caption: A typical workflow for determining the effect of SKF 96365 on cell viability using an MTS assay.

References

Safety Operating Guide

Navigating the Disposal of Industrial Lubricants: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for SKF 10810 necessitates a focus on established best practices for similar chemical products. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide furnishes researchers, scientists, and drug development professionals with essential safety and logistical information for the proper disposal of industrial lubricants, drawing upon data from various SKF products.

Core Safety and Handling Protocols

Proper handling and disposal of any chemical product are paramount to ensure laboratory safety and environmental compliance. The following procedures are based on common practices for handling industrial lubricants and should be adapted to your specific laboratory and institutional guidelines.

Personal Protective Equipment (PPE):

When handling industrial lubricants, wearing appropriate PPE is crucial to prevent skin and eye irritation.[1][2][3]

Protective EquipmentSpecificationPurpose
Hand Protection Plastic or rubber gloves.[2]To prevent skin contact and potential sensitization.[1]
Eye Protection Safety goggles if there is a risk of eye splash.[1][2]To protect against temporary eye irritation or serious eye damage.[1]
Protective Clothing Normal protective clothing.[2]To minimize skin exposure.
Respiratory Protection Generally not required under normal use with good ventilation.[2][3]In case of fire or decomposition, a Self-Contained Breathing Apparatus (SCBA) should be worn.[1][2]

First Aid Measures:

In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Skin Contact Remove contaminated clothing and wash the skin with soap and water. Seek medical advice if irritation persists.[1][2][3]
Eye Contact Flush with water, preferably using an eye wash station, until irritation subsides. Seek medical advice if symptoms persist.[1][2]
Ingestion Wash out the mouth thoroughly and drink 1-2 glasses of water in small sips. Seek medical advice in case of discomfort.[1][2][3]
Inhalation Move to fresh air. Seek medical advice if discomfort persists.[1][2][3]

Spill and Disposal Management

In the event of a spill, prompt and correct action can mitigate potential hazards. Disposal must always be in accordance with local, state, and federal regulations.

Spill Response Protocol:

  • Ensure Safety: Stay upwind and keep a distance from the source of the spill.[1] Ensure good ventilation.

  • Don PPE: Wear appropriate gloves and safety goggles.[1][2] For larger spills, emergency responders may need protective suits.[1]

  • Containment: Prevent the spillage from entering drains and surface water.[1][3]

  • Absorption: Contain and absorb the spill using sand, absorbent material, or a cloth for minor spills.[1]

  • Collection: Transfer the absorbed material into suitable, clearly labeled waste containers.[1][4]

  • Decontamination: Clean the spill area as required.

  • Disposal: Dispose of the waste according to institutional and local environmental regulations.

Disposal Guidelines:

Industrial greases and lubricants should not be disposed of in general waste or down the drain.[5]

  • Waste Collection: Collect residual grease and contaminated materials in designated, sealed, and properly labeled containers.[4][5] These containers should be in good condition, free of leaks, and made of a material that does not react with the waste.[4]

  • Licensed Disposal: Waste should be sent to a licensed treatment or disposal facility.[4][5] On-site handling and treatment of waste should only be performed by specially trained personnel or licensed contractors.[4]

  • Regulatory Compliance: Always follow local environmental legislation for the disposal of industrial waste.[5]

Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of chemical waste in a laboratory setting.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Storage cluster_2 Disposal Process A Chemical Waste Generated B Identify Waste Type (e.g., Lubricant, Solvent) A->B C Segregate into Compatible Waste Streams B->C D Store in Labeled, Sealed Containers C->D E Arrange for Pickup by Licensed Waste Contractor D->E F Transport to Licensed Disposal Facility E->F G Final Disposal/Treatment (e.g., Incineration, Recycling) F->G

Caption: General Laboratory Chemical Waste Disposal Workflow.

References

Essential Safety and Handling Guide for SKF Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling SKF lubricants, using a composite of information from various SKF Safety Data Sheets (SDS). While a specific SDS for "SKF 10810" was not identified, this document synthesizes common safety protocols for SKF lubricating greases to ensure safe operational and disposal procedures.

Personal Protective Equipment (PPE) and Handling

When handling SKF lubricants, adherence to the following PPE guidelines is crucial to minimize exposure and ensure personal safety.

General Handling Precautions:

  • Use in well-ventilated areas.[1][2][3]

  • Wash hands thoroughly before breaks, using restrooms, and at the end of the work shift.[4][5][6]

  • Eye wash stations and running water should be readily accessible.[4][5][6]

  • Avoid eating, drinking, and smoking in work areas.[5][6]

  • Store in original, tightly closed containers in a dry, cool place away from direct sunlight and strong oxidizing agents.[1][4][5][6]

Summary of Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles are recommended, especially if there is a risk of splashing.[1][3][4][5]To prevent eye irritation from contact.[3][4][5][6]
Hand Protection Wear protective gloves.[4][5][6] Nitrile or rubber gloves are recommended.[1][3][4]To prevent skin irritation and sensitization.[4] Some products may cause an allergic skin reaction.[4][5]
Respiratory Protection Generally not required under normal, well-ventilated conditions.[1][3] If spray mist is generated, a P2 filter respirator may be necessary.[1][2]To avoid inhalation of vapors or mists that could cause respiratory discomfort.
Protective Clothing Standard work clothes are typically sufficient. For emergency situations or significant spills, a protective suit may be recommended.[1][4][5][6]To minimize skin contact with the lubricant.

Emergency Procedures

Immediate and appropriate responses in case of accidental exposure are critical.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed individual to fresh air. If discomfort persists, seek medical attention.[1][2][3][4][6]
Skin Contact Remove contaminated clothing and wash the affected skin area with soap and water.[1][2][3][4][5][6] If irritation or other symptoms develop and persist, seek medical advice.[1][2][3][4][5][6]
Eye Contact Immediately flush the eyes with water, preferably using an eyewash station, for at least 5-15 minutes.[1][2][4][5][6] If irritation persists, seek medical attention.[1][2][3][4][5][6]
Ingestion Wash out the mouth with water and drink one to two glasses of water.[1][2][3][4][6] Seek medical advice if discomfort occurs.[1][2][3][4][6]

In the event of a fire, use powder, foam, or water mist to extinguish.[2][3][4][5][6] Do not use a direct water jet, as it may spread the fire.[1][2][3][5][6] Firefighters should wear a Self-Contained Breathing Apparatus (SCBA).[2][4][5][6]

Spill and Disposal Plan

Proper containment and disposal of SKF lubricants are essential to prevent environmental contamination.

Spill Response:

  • For non-emergency personnel: Keep unnecessary individuals away and stay upwind.[1][3][4][5][6]

  • Containment: Stop the leak if it can be done safely. Prevent the spillage from entering drains or surface water.[1][2][3][4][5][6]

  • Clean-up: Absorb the spill with an inert material like sand and transfer it to a suitable waste container.[1][2][4][6] Minor spills can be wiped up with a cloth.[1][4][5][6]

Disposal:

  • Dispose of waste and residues in accordance with local authority requirements.

Experimental Workflow for Handling SKF Lubricants

The following diagram illustrates the standard workflow for safely handling SKF lubricants in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Operation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Personal Protective Equipment (Gloves, Goggles) handle_transfer Transfer Lubricant prep_ppe->handle_transfer prep_area Ensure Well-Ventilated Area prep_area->prep_ppe prep_sds Review Safety Data Sheet prep_sds->prep_area handle_apply Apply to Apparatus handle_transfer->handle_apply handle_store Securely Store Container handle_apply->handle_store cleanup_spill Clean Minor Spills Immediately handle_store->cleanup_spill cleanup_waste Collect Contaminated Materials cleanup_spill->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Surface cleanup_dispose->cleanup_decontaminate cleanup_remove_ppe Remove and Dispose/Clean PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash emergency_spill Major Spill emergency_exposure Personal Exposure emergency_fire Fire

Caption: Standard workflow for handling SKF lubricants.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.